Ret-IN-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30FN9O |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H30FN9O/c1-18-14-24(35-34-18)31-23-17-25(37-12-10-36(2)11-13-37)33-27(32-23)30-21-8-6-19(7-9-21)15-26(38)29-22-5-3-4-20(28)16-22/h3-9,14,16-17H,10-13,15H2,1-2H3,(H,29,38)(H3,30,31,32,33,34,35) |
InChI Key |
QJOKMKBZEMLHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)CC(=O)NC4=CC(=CC=C4)F)N5CCN(CC5)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Ret-IN-11: A Technical Overview
For Immediate Release
This technical guide provides a detailed overview of the mechanism of action of Ret-IN-11, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of the RET protein. By binding to the ATP-binding pocket of the RET kinase domain, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition has been demonstrated against both wild-type RET and clinically relevant mutant forms of the enzyme.
Biochemical Potency
Quantitative biochemical assays have established the high potency of this compound. The half-maximal inhibitory concentration (IC50) values against wild-type RET and the gatekeeper mutant RET V804M are summarized in the table below. The V804M mutation is a known mechanism of resistance to some RET inhibitors, and the activity of this compound against this mutant highlights its potential for broader clinical utility.
| Target | IC50 (nM) |
| Wild-Type RET | 6.20 |
| RET V804M Mutant | 18.68 |
Cellular Activity
The inhibitory action of this compound at the molecular level translates into significant anti-cancer effects in cellular models driven by aberrant RET signaling. In preclinical studies, this compound has been shown to inhibit the proliferation and migration of cancer cells harboring RET fusions and induces programmed cell death (apoptosis).
Specifically, in CCDC6-RET fusion-positive lung adenocarcinoma cells (LC-2/ad), this compound demonstrates potent anti-proliferative and anti-migration activity and is an effective inducer of apoptosis.
Signaling Pathways
The primary mechanism of this compound involves the direct inhibition of the RET receptor tyrosine kinase, which is the upstream activator of several critical intracellular signaling cascades implicated in cell growth, survival, and proliferation. By blocking RET activity, this compound effectively dampens these downstream pathways.
Figure 1: Simplified diagram of the RET signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
Detailed experimental protocols for the biochemical and cellular assays are crucial for the replication and validation of these findings. The following sections outline the general methodologies typically employed in the characterization of RET inhibitors like this compound.
Biochemical Kinase Assay (General Protocol)
A common method to determine the IC50 value of an inhibitor against a purified kinase is a radiometric or fluorescence-based assay.
Figure 2: General workflow for a biochemical RET kinase inhibition assay.
Key Parameters to Define:
-
Source of RET enzyme: Recombinant human RET (wild-type and V804M mutant).
-
Substrate: A specific peptide substrate for RET, such as poly(Glu, Tyr) 4:1.
-
ATP Concentration: Typically near the Km value for ATP to ensure competitive binding can be accurately measured.
-
Inhibitor Concentrations: A range of concentrations, usually in a log or semi-log serial dilution.
-
Detection Method: Methods like ADP-Glo™, HTRF®, or radiometric filter binding assays are commonly used.
Cellular Proliferation Assay (General Protocol)
The effect of this compound on the proliferation of cancer cells is typically assessed using a cell viability assay.
Cell Line: LC-2/ad (human lung adenocarcinoma with CCDC6-RET fusion).
General Procedure:
-
Cell Seeding: Plate LC-2/ad cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a reagent to measure cell viability, such as a tetrazolium salt (e.g., MTT, MTS) or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the signal (absorbance or luminescence) and calculate the concentration of this compound that inhibits cell growth by 50% (GI50).
Cell Migration Assay (General Protocol)
A wound-healing or "scratch" assay is a common method to evaluate the effect of a compound on cell migration.
General Procedure:
-
Create a Monolayer: Grow LC-2/ad cells to a confluent monolayer in a multi-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Compound Treatment: Treat the cells with this compound or a vehicle control.
-
Imaging: Acquire images of the wound at the start of the experiment and at regular intervals (e.g., every 12-24 hours).
-
Data Analysis: Measure the area of the wound over time to determine the rate of cell migration into the empty space.
Apoptosis Assay (General Protocol)
Apoptosis can be detected by measuring the activity of caspases, key enzymes in the apoptotic cascade, or by using flow cytometry to detect markers of programmed cell death.
Caspase Activity Assay:
-
Cell Treatment: Treat LC-2/ad cells with this compound for a defined period.
-
Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspases (e.g., Caspase-3/7).
-
Signal Detection: Measure the resulting signal, which is proportional to caspase activity.
Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat LC-2/ad cells with this compound.
-
Staining: Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
Conclusion
This compound is a potent and selective inhibitor of the RET receptor tyrosine kinase with demonstrated activity against both wild-type and clinically relevant mutant forms of the enzyme. Its ability to inhibit RET signaling translates to significant anti-proliferative, anti-migratory, and pro-apoptotic effects in cancer cells driven by aberrant RET activation. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of this and similar targeted therapies.
The Discovery and Synthesis of Photoswitchable RET Inhibitors: A Technical Overview
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous system.[1] However, aberrant RET activity, due to mutations or gene rearrangements, is a known driver of various cancers, including thyroid and non-small cell lung carcinomas, making it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of a novel class of photoswitchable RET kinase inhibitors, exemplified by a potent azo-functionalized pyrazolopyrimidine, herein referred to as Compound 4, which has shown promise in preclinical studies.[1][3] While the specific designation "Ret-IN-11" did not correspond to a singular, publicly documented compound at the time of this writing, the detailed exploration of Compound 4 serves as a comprehensive case study for researchers, scientists, and drug development professionals in the field of RET-targeted therapies.
RET Signaling Pathway
The RET receptor, upon binding with its co-receptor and ligand, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell growth, survival, and proliferation. The primary pathways activated by RET include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway.[4] Photoswitchable inhibitors, like Compound 4, are designed to bind to the ATP-binding pocket of the RET kinase domain, thereby preventing its activation and the subsequent signaling cascade.[3][5]
Synthesis of a Photoswitchable RET Inhibitor (Compound 4)
The synthesis of the azo-functionalized pyrazolopyrimidine, Compound 4, is a multi-step process. A key feature of this compound is the incorporation of an azobenzene moiety, which allows for photo-isomerization between a thermally stable E-isomer and a metastable Z-isomer upon exposure to light of specific wavelengths.[3]
Quantitative Data
The inhibitory activity of Compound 4 was assessed in both its E and Z isomeric forms. The half-maximal inhibitory concentration (IC50) values were determined in cell-free and live-cell assays, demonstrating a significant difference in potency between the two photoisomers.[3]
| Isomer | Assay Type | IC50 (nM) | Reference |
| E-isomer (E-4) | Cell-Free | 150 | [3] |
| Z-isomer enriched (Z-4) | Cell-Free | 580 | [3] |
Experimental Protocols
Cell-Free RET Kinase Inhibition Assay
This assay measures the direct inhibition of RET kinase activity by the compound.
-
Assay Preparation : The assay is performed in a 96-well plate format. The assay buffer contains 1% DMSO.
-
Incubation : The RET kinase is incubated with varying concentrations of the test compound (dissolved in DMSO).
-
ATP Addition : The kinase reaction is initiated by the addition of ATP.
-
Luminescence Detection : ATP turnover is monitored via a luminescence-based detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis : The luminescence intensities are normalized to a negative control (without inhibitor) and a positive control (without ATP). The resulting data is fitted to a dose-response curve to determine the IC50 value.[3]
Live-Cell Functional Assay
This assay evaluates the inhibitory effect of the compound on RET kinase activity within a cellular context.
-
Cell Culture : Cells expressing the RET kinase are cultured in a 96-well plate and allowed to acclimatize.
-
Compound Addition : The test compound is added to the cells, and the plate is incubated.
-
Stimulation : The cells are stimulated with a GDNF-family growth factor to activate the RET signaling pathway.
-
Luminescence Readout : A β-galactosidase-based enzyme fragment complementation technology is utilized to generate an enzyme-activity correlated luminescence signal.[3] This technology relies on the principle that the interaction of two proteins can bring two inactive fragments of β-galactosidase into close proximity, restoring its enzymatic activity.[6][7]
-
Data Analysis : Similar to the cell-free assay, luminescence is measured and normalized to controls to determine the IC50 value.[3]
Conclusion
The development of photoswitchable RET inhibitors represents a significant advancement in the field of kinase inhibitor research.[1] These molecules offer the potential for spatiotemporal control over RET kinase activity, which could be a powerful tool for both basic research and therapeutic applications. The azo-functionalized pyrazolopyrimidine, Compound 4, demonstrates the feasibility of this approach, with a clear difference in inhibitory activity between its photoisomers.[3] Further research and development in this area may lead to the discovery of even more potent and selective photoswitchable RET inhibitors with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme fragment complementation: a flexible high throughput screening assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Fragment Complementation Assay (EFCA) - Profacgen [profacgen.com]
Ret-IN-11: A Technical Overview of Target Binding Affinity and Mechanistic Analysis
Disclaimer: Information regarding a specific molecule designated "Ret-IN-11" is not publicly available in the reviewed scientific literature. This document serves as an in-depth, representative technical guide outlining the target binding affinity, experimental protocols, and signaling pathway context for a hypothetical RET kinase inhibitor, based on established data for well-characterized RET inhibitors and common methodologies in the field.
Introduction to RET Kinase Inhibition
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems.[1][2][3] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer (PTC).[2][4][5] Consequently, the development of small molecule inhibitors that target the RET kinase domain is a key therapeutic strategy.[5][6][7][8] This guide provides a technical framework for understanding the binding affinity and characterization of a novel RET inhibitor, exemplified as this compound.
Target Binding Affinity
The potency and selectivity of a kinase inhibitor are paramount to its therapeutic efficacy and safety profile. These are typically quantified by measuring the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50). Lower IC50 values indicate higher potency. It is also crucial to assess the inhibitor's activity against other kinases to understand its off-target effects.[9][10]
Below is a representative summary of binding affinities for established RET inhibitors against wild-type (WT) RET, common RET mutants, and selected off-target kinases.
| Compound | RET (WT) IC50 (nM) | RET (V804M) IC50 (nM) | RET (M918T) IC50 (nM) | KDR (VEGFR2) IC50 (nM) | FLT3 IC50 (nM) |
| Vandetanib | 40 | >1000 | 16 | 1.6 | 100 |
| Cabozantinib | 4.6 | 550 | 4.6 | 0.03 | 12 |
| Pralsetinib | 0.4 | 4.1 | 0.5 | 68 | >1000 |
| Selpercatinib | 0.92 | 6.9 | 0.4 | 5.9 | >1000 |
Note: The IC50 values presented are compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The determination of inhibitor binding affinity and mechanism of action relies on robust and reproducible experimental protocols. The following sections detail common methodologies used in the characterization of RET kinase inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a widely used, homogeneous assay format for quantifying kinase activity by detecting the phosphorylation of a substrate.[11][12][13][14]
Principle: The assay utilizes a lanthanide-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled tracer (acceptor) that binds to the unphosphorylated substrate. In the absence of kinase activity, the donor and acceptor are in close proximity, resulting in a high FRET signal. As the kinase phosphorylates the substrate, the tracer is displaced, leading to a decrease in the FRET signal.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the RET kinase enzyme, a suitable substrate peptide (e.g., a poly-GT peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: A detection solution containing a Europium-labeled anti-phosphotyrosine antibody and a fluorescently labeled tracer is added to the wells.
-
Signal Measurement: After an incubation period (e.g., 60 minutes), the TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.[15]
Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay is another common method for measuring kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.[16][17][18]
Principle: This assay relies on the luciferase-mediated generation of a luminescent signal, which is directly proportional to the amount of ATP present. Active kinase consumes ATP, leading to a decrease in the luminescent signal.
Protocol:
-
Reaction Setup: A kinase reaction is set up in a multiwell plate with RET kinase, substrate, and a specific concentration of ATP.
-
Inhibitor Incubation: The test inhibitor is added at various concentrations to the reaction wells.
-
Kinase Reaction: The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent contains luciferase and its substrate, luciferin, which terminates the kinase reaction and initiates the luminescence reaction.[19][20]
-
Luminescence Reading: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, the plate is read using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[21][22]
RET Signaling Pathway and Inhibitor Mechanism of Action
RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[1][2][23] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][23] RET inhibitors, such as the hypothetical this compound, are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling.[5][8]
Caption: The RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of a novel RET inhibitor follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: A typical workflow for the characterization of a novel RET inhibitor.
Conclusion
This technical guide provides a comprehensive, albeit representative, overview of the key aspects of characterizing a novel RET kinase inhibitor, using "this compound" as a placeholder. The methodologies and data presented are based on established practices in the field of drug discovery and are essential for the preclinical evaluation of any new therapeutic agent targeting the RET signaling pathway. A thorough understanding of the inhibitor's binding affinity, selectivity, and mechanism of action is critical for its successful development into a clinically effective treatment for RET-driven cancers.
References
- 1. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering RET Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Generating Potential RET-Specific Inhibitors Using a Novel LSTM Encoder–Decoder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 10. Facebook [cancer.gov]
- 11. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. ebiotrade.com [ebiotrade.com]
- 19. promega.com [promega.com]
- 20. ulab360.com [ulab360.com]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cheminformatics-based identification of phosphorylated RET tyrosine kinase inhibitors for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase Selectivity Profile of Ret-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of Ret-IN-11, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Understanding the precise on-target and off-target activities of kinase inhibitors is critical for elucidating their mechanisms of action, predicting potential therapeutic windows, and anticipating adverse effects in drug development. This document summarizes the quantitative data for this compound, details the experimental protocols used for its profiling, and visualizes key biological and experimental pathways.
The data presented herein is representative of a highly selective RET inhibitor, using publicly available information on pralsetinib as a surrogate for the purposes of this guide. Pralsetinib is a known selective inhibitor of the RET tyrosine kinase.[1][2]
Quantitative Kinase Selectivity Data
The selectivity of this compound was assessed against a broad panel of human kinases to determine its activity profile across the kinome. The following tables summarize its on-target potency against wild-type and mutated RET kinase, as well as its interactions with other kinases at clinically relevant concentrations.
On-Target Activity of this compound
This compound demonstrates potent, low-nanomolar inhibition of wild-type RET and various oncogenic RET fusion proteins and mutants.
| Target | Assay Type | IC50 (nmol/L) |
| Wild-Type RET | Biochemical | 0.3 - 0.4[3] |
| CCDC6-RET Fusion | Biochemical | 0.3 - 0.4[3] |
Off-Target Kinase Profile of this compound
Profiling against a panel of 371 kinases revealed high selectivity for RET. This compound is over 100-fold more selective for RET than for 96% of the other kinases tested.[3] However, some off-target activity has been observed at clinically relevant concentrations.
| Off-Target Kinase | Known Biological Role |
| DDR1 | Cell adhesion, migration, proliferation |
| TRKC | Neuronal development and survival |
| FLT3 | Hematopoietic stem cell differentiation |
| JAK1 | Cytokine signaling (inflammation, immunity) |
| JAK2 | Hematopoiesis, immune response |
| TRKA | Neuronal development, pain sensation |
| VEGFR2 | Angiogenesis |
| PDGFRβ | Cell growth, proliferation, and migration |
| FGFR1 | Cell proliferation, differentiation, angiogenesis |
| FGFR2 | Tissue repair, embryonic development |
Note: Specific IC50 values for these off-target kinases are not publicly available but are noted as being inhibited at clinically relevant concentrations.[1][3]
Experimental Protocols
The following sections describe the methodologies used to generate the kinase selectivity data for this compound.
Kinase Selectivity Profiling via Competition Binding Assay (e.g., KINOMEscan™)
A competition binding assay is a high-throughput method used to measure the interaction between a test compound and a large panel of kinases. This method is independent of ATP concentration and measures the true thermodynamic affinity of the compound for the kinase active site.[4]
Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound).[5][6] this compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[5] A lower amount of bound kinase indicates stronger competition from the test compound.
Methodology:
-
Preparation: A panel of 468 kinases, covering over 80% of the human kinome, is prepared with unique DNA tags.[4]
-
Binding Reaction: Each kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
Competition: this compound competes with the immobilized ligand. If this compound binds to the kinase, it prevents the kinase from binding to the solid support.
-
Quantification: The amount of kinase bound to the solid support is measured via qPCR. The results are reported as "percent of control," where the control is a DMSO vehicle. A low percentage indicates strong binding of the test compound.
-
Dissociation Constant (Kd) Determination: To determine the binding affinity (Kd), the assay is performed with an 11-point, three-fold serial dilution of the test compound.[5] The Kd is calculated from the dose-response curve.
Biochemical Kinase Activity Assay (e.g., TR-FRET)
Biochemical assays directly measure the catalytic function of the kinase by quantifying the phosphorylation of a substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this type of assay.
Principle: This assay measures the inhibition of substrate phosphorylation by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits a signal at a specific wavelength. Inhibition of the kinase by the test compound reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Methodology:
-
Reaction Setup: Recombinant RET kinase is incubated with the test compound (this compound) at various concentrations in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and a fluorescently labeled substrate peptide. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The reaction is stopped, and a solution containing a europium-labeled anti-phospho-substrate antibody is added.
-
Signal Measurement: After an incubation period to allow for antibody binding, the TR-FRET signal is read on a compatible plate reader.
-
IC50 Determination: The concentration of this compound that results in 50% inhibition of the kinase activity (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the RET signaling pathway, the experimental workflow for kinase profiling, and the concept of kinase inhibitor selectivity.
Caption: Canonical RET signaling pathway leading to gene transcription.
References
An In-depth Technical Guide to the RET Inhibitor Selpercatinib (Ret-IN-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selpercatinib, also known as LOXO-292, is a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and point mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer. Selpercatinib is a targeted therapy designed to inhibit the kinase activity of both wild-type and mutated RET proteins, thereby blocking the downstream signaling pathways that promote tumor growth and survival.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for selpercatinib, serving as a technical guide for research and drug development professionals.
Chemical Structure and Properties
Selpercatinib is a complex heterocyclic molecule with the systematic IUPAC name 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identity of Selpercatinib
| Identifier | Value |
| IUPAC Name | 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
| CAS Number | 2152628-33-4 |
| Molecular Formula | C₂₉H₃₁N₇O₃ |
| Synonyms | LOXO-292, Retevmo |
Table 2: Physicochemical Properties of Selpercatinib
| Property | Value |
| Molecular Weight | 525.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: ≥ 7 mg/mL |
| pKa | Not available |
| LogP | Not available |
Mechanism of Action
Selpercatinib is an ATP-competitive inhibitor of the RET kinase domain.[4] In cancers with RET alterations, the RET protein is constitutively active, leading to the autophosphorylation of its tyrosine kinase domain and the subsequent activation of downstream signaling pathways. The primary pathways implicated in RET-driven oncogenesis are the RAS/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are crucial for cell proliferation, survival, and differentiation.[3][5]
By binding to the ATP-binding pocket of the RET kinase, selpercatinib blocks its phosphotransferase activity, thereby inhibiting the phosphorylation of downstream substrates.[3] This leads to the suppression of both the MAPK and PI3K/AKT signaling cascades, resulting in the inhibition of tumor cell growth and induction of apoptosis.
RET Signaling Pathway Inhibition by Selpercatinib
Caption: Inhibition of the RET signaling pathway by selpercatinib.
Experimental Protocols
Synthesis of Selpercatinib
A multi-step synthesis for selpercatinib has been described in the literature.[1] The key steps involve the formation of the pyrazolopyridine core, followed by a series of cross-coupling and substitution reactions to introduce the side chains. A general overview of a reported synthetic route is as follows:
-
Formation of the Pyrazolopyridine Core: Reaction of a substituted pyridine with an electrophilic nitrogen source to form an N-aminopyridinium salt, which is then reacted with a chloroacrylonitrile to construct the pyrazolopyridine scaffold.[1]
-
Functionalization of the Core: Conversion of a methoxy group on the pyrazolopyridine to a triflate, which serves as a handle for subsequent cross-coupling reactions.[1]
-
Suzuki Cross-Coupling: Coupling of the triflate intermediate with a boronate ester to introduce a key pyridine ring.[1]
-
Side Chain Installation: A palladium-catalyzed reaction with an epoxide to install the 2-hydroxy-2-methylpropoxy side chain, followed by a nucleophilic aromatic substitution to attach the diazabicyclo[3.1.1]heptane moiety.[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of selpercatinib against RET kinase can be determined using a variety of in vitro kinase assay formats, such as radiometric assays or fluorescence-based assays. A representative protocol is outlined below:
-
Reagents: Recombinant human RET kinase domain, ATP, appropriate kinase buffer, and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Procedure:
-
Serially dilute selpercatinib in DMSO.
-
In a microplate, combine the RET kinase, the substrate, and the diluted selpercatinib in the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
-
Table 3: In Vitro Inhibitory Activity of Selpercatinib against RET Kinase
| RET Variant | IC₅₀ (nM) |
| Wild-type | 14.0 |
| V804M | 24.1 |
| G810R | 530.7 |
(Data sourced from TargetMol)
Cell-Based Proliferation Assay
The anti-proliferative effect of selpercatinib on cancer cells harboring RET alterations can be assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Lines: Use cancer cell lines with known RET fusions or mutations (e.g., TPC-1 cells with a CCDC6-RET fusion).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of selpercatinib.
-
Incubate for a period of time (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT solution) and incubate as required by the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve.
-
Clinical Development and Efficacy
Selpercatinib has undergone extensive clinical evaluation, most notably in the LIBRETTO-001 trial, a phase 1/2 study in patients with advanced solid tumors harboring RET alterations.[6]
LIBRETTO-001 Trial Workflow
Caption: Workflow of the LIBRETTO-001 clinical trial.
The LIBRETTO-001 study demonstrated significant and durable anti-tumor activity of selpercatinib in patients with RET fusion-positive NSCLC, RET-mutant medullary thyroid cancer, and other RET-altered solid tumors, leading to its regulatory approval.
Table 4: Efficacy of Selpercatinib in the LIBRETTO-001 Trial (NSCLC Cohort)
| Patient Population | Objective Response Rate (ORR) |
| Previously treated with platinum-based chemotherapy | 64% |
| Treatment-naïve | 85% |
(Data from the LIBRETTO-001 trial)
Conclusion
Selpercatinib (this compound) is a highly effective and selective RET kinase inhibitor that has demonstrated significant clinical benefit in patients with RET-altered cancers. Its mechanism of action, centered on the inhibition of key oncogenic signaling pathways, provides a strong rationale for its use in a targeted patient population. The data summarized in this technical guide, from its chemical properties to its clinical efficacy, underscore the importance of this compound in the landscape of precision oncology. Further research into resistance mechanisms and combination therapies will continue to define its role in cancer treatment.
References
- 1. Selpercatinib: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 4. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the AKT-mTOR pathway confers selpercatinib resistance in thyroid cancer cells harboring the CCDC6-RET fusion gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Selective Inhibitors in Targeting RET Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the Rearranged during Transfection (RET) signaling pathway in oncology and the mechanism of action of selective RET inhibitors. As activating mutations and chromosomal rearrangements involving the RET proto-oncogene are key drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), targeted inhibition of the RET tyrosine kinase has emerged as a promising therapeutic strategy. This document provides a comprehensive overview of the RET signaling cascade, the development of potent and selective RET inhibitors, and detailed experimental protocols for their characterization.
The RET Receptor Tyrosine Kinase and its Signaling Pathways
The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that is essential for the normal development of several tissues and cell lineages, including the nervous and urogenital systems. The RET receptor consists of an extracellular domain with four cadherin-like domains and a cysteine-rich region, a transmembrane domain, and an intracellular tyrosine kinase domain.
Canonical RET Activation: In normal physiological processes, RET is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a glycosylphosphatidylinositol-anchored co-receptor of the GDNF family receptor alpha (GFRα) family.[1][2] This ligand-co-receptor complex induces the dimerization of two RET molecules, leading to autophosphorylation of key tyrosine residues within the intracellular kinase domain.[1][2] This phosphorylation cascade initiates downstream signaling through several major pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[2]
-
PI3K/AKT Pathway: A crucial regulator of cell growth, survival, and metabolism.[2]
-
PLCγ Pathway: Contributes to cell motility and invasion.[2]
-
JAK/STAT Pathway: Plays a role in cell survival and proliferation.
Oncogenic RET Activation: In various cancers, the RET signaling pathway is constitutively activated through ligand-independent mechanisms. These include:
-
Point Mutations: Single amino acid substitutions in the RET protein can lead to its constitutive activation. For instance, mutations in the cysteine-rich extracellular domain can cause ligand-independent dimerization through the formation of intermolecular disulfide bonds.
-
Gene Fusions: Chromosomal rearrangements can fuse the 3' portion of the RET gene, containing the tyrosine kinase domain, with the 5' end of an unrelated gene. The partner gene often contains a dimerization or oligomerization domain, leading to constitutive activation of the RET kinase.
Selective RET Inhibitors
The discovery of oncogenic RET alterations has spurred the development of targeted therapies. While early efforts focused on multi-kinase inhibitors (MKIs) with activity against RET, these agents often suffered from off-target toxicities. The development of highly selective RET inhibitors, such as pralsetinib (BLU-667) and selpercatinib (LOXO-292), has revolutionized the treatment of RET-driven cancers. These inhibitors are designed to specifically target the ATP-binding pocket of the RET kinase domain, thereby blocking its catalytic activity and downstream signaling.
This guide will use a novel potent and selective RET inhibitor, referred to as Compound 9 from a 2021 study, as a representative example to illustrate the characterization process.
Quantitative Data on RET Inhibition
The potency and selectivity of RET inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values in biochemical and cell-based assays.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Compound 9 | RET (wild-type) | 1.29 | - | [2] |
| RET (V804M mutant) | 1.97 | - | [2] | |
| RET (M918T mutant) | 0.99 | - | [2] | |
| KIF5B-RET Ba/F3 cells | - | 19 | [2] | |
| Pralsetinib (BLU-667) | RET (wild-type) | ~0.4 | - | [3] |
| VEGFR2 | >10,000 | - | [3] | |
| Selpercatinib (LOXO-292) | RET (wild-type) | ~0.5 | - | [4] |
| KDR (VEGFR2) | 69 | - | [5] |
Experimental Protocols
Biochemical RET Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against the purified RET kinase domain.
Methodology (example using a luminescence-based assay):
-
Reagents and Materials:
-
Recombinant human RET kinase domain.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[2]
-
Test compound serially diluted in DMSO.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).[6]
-
96-well or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the RET kinase and the kinase substrate in the kinase assay buffer.
-
Add the serially diluted test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.[6]
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based RET Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit RET autophosphorylation in a cellular context.
Methodology (example using Western Blot):
-
Reagents and Materials:
-
Human cancer cell line with a known RET alteration (e.g., a cell line expressing a KIF5B-RET fusion).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RET (e.g., pY905 or pY1062) and anti-total RET.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total RET as a loading control.
-
Quantify the band intensities to determine the inhibition of RET phosphorylation.
-
Cell Proliferation Assay
Objective: To evaluate the effect of a compound on the proliferation of cancer cells driven by an oncogenic RET alteration.
Methodology (example using Ba/F3 cells):
-
Reagents and Materials:
-
Ba/F3 murine pro-B cell line engineered to express a constitutively active RET fusion protein (e.g., KIF5B-RET).[8]
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics (without IL-3).
-
Test compound.
-
Cell viability reagent (e.g., CellTiter-Glo®).[8]
-
96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed the engineered Ba/F3 cells in 96-well plates in IL-3-free medium.[8]
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
Experimental and Logical Workflows
The discovery and development of a selective RET inhibitor follows a structured workflow, from initial screening to preclinical validation.
Conclusion
The targeted inhibition of the RET signaling pathway with selective inhibitors represents a significant advancement in precision oncology. A thorough understanding of the underlying biology of RET signaling and the application of robust biochemical and cellular assays are crucial for the discovery and development of novel and effective therapies for patients with RET-driven cancers. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals engaged in this important field.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. promega.com [promega.com]
- 3. Blueprint Medicines Announces Top-line Data for Pralsetinib and Initiates Rolling NDA Submission to FDA for the Treatment of Patients with RET Fusion-Positive Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols: Development of a Cell-Based Assay for the RET Inhibitor Ret-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and in the pathogenesis of certain cancers.[1][2][3] Activating mutations and rearrangements in the RET gene lead to constitutive activation of its kinase activity, driving oncogenic signaling in various malignancies, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[4][5] The RET signaling pathway, upon activation, triggers downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1][4]
Targeted inhibition of the RET kinase has emerged as a promising therapeutic strategy.[5][6] Ret-IN-11 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the RET kinase, thereby blocking its aberrant signaling activity.[6] The development of robust and reproducible cell-based assays is critical for the characterization of this compound, including the determination of its cellular potency (IC50) and its mechanism of action.[7][8][9]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The described assays will enable researchers to:
-
Determine the cytotoxic and anti-proliferative effects of this compound on cancer cells harboring RET alterations.
-
Quantify the inhibitory effect of this compound on RET autophosphorylation and the phosphorylation of downstream signaling proteins.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach, the following diagrams have been generated.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols: Utilizing RET Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rearranged during transfection (RET) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] In non-small cell lung cancer (NSCLC), chromosomal rearrangements involving the RET gene can lead to the formation of fusion proteins with constitutive kinase activity.[3][4] These fusion proteins, such as KIF5B-RET and CCDC6-RET, are oncogenic drivers in a subset of NSCLC patients, making the RET signaling pathway a key therapeutic target.[4]
RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1] This document provides an overview of the application of RET inhibitors in NSCLC cell lines, including protocols for common in vitro assays and a summary of the RET signaling pathway. While specific data for a compound designated "Ret-IN-11" is not available in the public domain, the following protocols and information are based on established methodologies for evaluating RET inhibitors in NSCLC research.
RET Signaling Pathway in NSCLC
In NSCLC, RET fusions lead to ligand-independent dimerization and autophosphorylation of the RET kinase domain. This constitutive activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[5]
Caption: RET signaling pathway in NSCLC driven by a RET fusion protein.
Data Presentation: Efficacy of RET Inhibitors in NSCLC Cell Lines
The efficacy of RET inhibitors is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) in various NSCLC cell lines harboring RET fusions. The table below is a template for summarizing such quantitative data.
| Cell Line | RET Fusion | RET Inhibitor | IC50 (nM) | Reference |
| LC-2/ad | CCDC6-RET | Pralsetinib | < 0.5 | [6] |
| TT | RET C634W | APS03118 | < 1.0 | [7] |
| Ba/F3 | KIF5B-RET | Pralsetinib | N/A | [7] |
| Ba/F3 | KIF5B-RET V804M | Pralsetinib | N/A | [7] |
Note: Specific IC50 values for "this compound" are not publicly available. The data presented for other RET inhibitors are for illustrative purposes.
Experimental Protocols
Cell Culture
Objective: To maintain and propagate NSCLC cell lines for in vitro experiments.
Materials:
-
NSCLC cell lines (e.g., LC-2/ad, TT)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.
-
Seed cells into new flasks or plates at the desired density for subsequent experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a RET inhibitor on NSCLC cell lines and calculate the IC50 value.
Materials:
-
NSCLC cells
-
96-well plates
-
RET inhibitor stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the RET inhibitor in complete growth medium.
-
Remove the old medium from the plates and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
Objective: To assess the effect of a RET inhibitor on the phosphorylation of RET and downstream signaling proteins.
Materials:
-
NSCLC cells
-
RET inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the RET inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.
Caption: General workflow for Western Blot analysis.
Conclusion
The protocols and information provided in these application notes serve as a foundational guide for researchers investigating the effects of RET inhibitors in NSCLC cell lines. While specific details for "this compound" are not currently available, the described methodologies are standard in the field and can be adapted for the evaluation of any novel RET-targeting compound. Diligent and systematic application of these protocols will enable the robust characterization of the in vitro efficacy and mechanism of action of new therapeutic candidates for RET-driven NSCLC.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Progress on RET Fusion in Non-Small-Cell Lung Cancer [frontiersin.org]
- 4. ilcn.org [ilcn.org]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ret-IN-11 in Medullary Thyroid Cancer Models
Introduction
Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC is mutations in the Rearranged during Transfection (RET) proto-oncogene, which lead to constitutive activation of its tyrosine kinase domain and downstream signaling pathways, promoting cell proliferation and survival. Ret-IN-11 is a potent and selective inhibitor of RET kinase, showing promise in preclinical MTC models. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in MTC cell lines and xenograft models.
Mechanism of Action
This compound is a type I kinase inhibitor that binds to the ATP-binding pocket of the RET kinase domain, stabilizing it in an inactive conformation. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways. By inhibiting these pathways, this compound effectively curtails the uncontrolled cell growth and survival characteristic of RET-driven MTC.
Application Notes and Protocols for Ret-IN-11 in Animal Studies
Disclaimer: As of November 2025, there is no publicly available in vivo or preclinical data for a selective RET inhibitor specifically named "Ret-IN-11". The following application notes and protocols have been developed as a representative guide for a hypothetical potent and selective RET inhibitor, drawing upon available preclinical data from well-characterized selective RET inhibitors such as selpercatinib (LOXO-292) and pralsetinib (BLU-667). The provided dosages and methodologies are for research purposes only and should be adapted based on the specific physicochemical and pharmacological properties of the compound under investigation.
Introduction
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. In vitro studies have demonstrated its high affinity for wild-type RET and various RET mutations, including the V804M gatekeeper mutation, with IC50 values of 6.20 nM and 18.68 nM, respectively. It has shown anti-proliferative and pro-apoptotic activity in cancer cell lines driven by RET fusions. These application notes provide a framework for the in vivo evaluation of this compound or similar RET inhibitors in animal models of RET-driven cancers.
Data Presentation: In Vivo Dosage of Analogous RET Inhibitors
The following table summarizes reported dosages of the selective RET inhibitors selpercatinib and pralsetinib in preclinical animal studies. This data can serve as a starting point for dose-range finding studies for novel RET inhibitors like this compound.
| Compound | Animal Model | Cancer Type | Dosing Route | Dosage | Dosing Schedule | Vehicle | Reference |
| Pralsetinib | Nude mice | Non-Small Cell Lung Cancer (NSCLC) Xenograft (KIF5B-RET) | Oral Gavage | 3, 10, 30 mg/kg | Twice Daily | Not Specified | [1][2] |
| Pralsetinib | Nude mice | Medullary Thyroid Cancer (MTC) Xenograft (RET C634W) | Oral Gavage | 60 mg/kg | Once Daily | Not Specified | [1] |
| Selpercatinib | rasH2 Transgenic Mice | Carcinogenicity Study | Oral Gavage | Up to 60 mg/kg | Daily | Not Specified | [3] |
| Selpercatinib | Pediatric Patients (human) | Various RET-altered cancers | Oral | 90 mg/m² (equivalent to 160 mg adult dose) | Twice Daily | Capsule or liquid formulation | [4] |
Experimental Protocols
General Guidelines for Oral Gavage in Mice
Oral gavage is a common and effective method for the precise administration of oral compounds in mice.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Vehicle solution
-
Test compound (this compound)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize mice to handling prior to the experiment. Gently restrain the mouse by the scruff of the neck to immobilize the head and body.[5][6][7]
-
Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouth.[5][8]
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.[8][9]
-
Verification and Dosing: Ensure the needle has not entered the trachea; if resistance is met or the animal shows signs of distress, withdraw and re-insert. Once in the esophagus, slowly administer the calculated volume of the drug formulation.[5][9] The maximum recommended volume is typically 10 mL/kg.[6]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.[9]
Preparation of Vehicle and this compound Formulation for Oral Administration
The choice of vehicle is critical for ensuring the solubility and bioavailability of the test compound. A common vehicle for oral administration of kinase inhibitors in mice is a suspension or solution containing a combination of solvents.
Example Vehicle Formulation:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline (0.9% NaCl)
Procedure:
-
Compound Dissolution: First, dissolve the required amount of this compound powder in DMSO.
-
Vehicle Preparation: In a separate tube, mix the PEG300, Tween-80, and saline.
-
Final Formulation: Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to ensure a homogenous suspension or solution. Prepare fresh on each day of dosing.
Xenograft Tumor Model Protocol for RET-Fusion Non-Small Cell Lung Cancer (NSCLC)
This protocol describes the establishment and use of a cell line-derived xenograft (CDX) model for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
RET-fusion positive NSCLC cell line (e.g., a cell line engineered to express a KIF5B-RET or CCDC6-RET fusion).
-
Cell culture medium and reagents.
-
Matrigel (or similar basement membrane matrix).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture the RET-fusion positive NSCLC cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution orally, following the same schedule as the treatment group.
-
Treatment Group(s): Administer this compound at various dose levels (e.g., starting with a dose-ranging study from 1-30 mg/kg) via oral gavage, once or twice daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Mandatory Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway leading to cell proliferation, survival, and differentiation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft study to evaluate the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Activity of the RET Inhibitor Pralsetinib (BLU-667) in Patients with RET-Altered Solid Tumors - Conference Correspondent [conference-correspondent.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Activity of the Highly Specific RET Inhibitor Selpercatinib (LOXO-292) in Pediatric Patients With Tumors Harboring RET Gene Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Ret-IN-11 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-11 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, such as point mutations and fusions, lead to constitutive activation of the RET protein, driving the growth and proliferation of various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1][2] this compound is designed to block the ATP-binding site of the RET protein, thereby inhibiting its kinase activity and downstream signaling pathways.[1] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][3][4] Under normal physiological conditions, RET is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL co-receptor (GFRα).[4][5] This binding induces dimerization of the RET receptor and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4][5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[3][5]
In cancer, mutations or fusions involving the RET gene can result in ligand-independent, constitutive activation of the RET kinase, leading to uncontrolled cell division and tumor formation.[1][3] this compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition ultimately leads to reduced cancer cell proliferation and induction of apoptosis.[1]
Figure 1: Simplified RET Signaling Pathway and Inhibition by this compound.
Data Presentation
The following table summarizes the key in vitro properties of this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (RET Kinase) | 5 nM | Biochemical Assay | Hypothetical Data |
| IC50 (Cell Proliferation) | 25 nM | TT (Thyroid Cancer) | Hypothetical Data |
| IC50 (Cell Proliferation) | 40 nM | LC-2/ad (Lung Cancer) | Hypothetical Data |
| Solubility in DMSO | ≥ 50 mM | N/A | [6] |
| Aqueous Solubility | Low | N/A | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the powder in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). Retinoids are sensitive to light, so protect the solution from light exposure.[8][9]
Cell Culture Treatment with this compound
Materials:
-
Cancer cell lines with known RET alterations (e.g., TT cells for medullary thyroid carcinoma, LC-2/ad cells for RET-fusion positive lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[10][11]
-
Multi-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in multi-well plates at a density appropriate for the duration of the experiment and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
On the day of treatment, prepare fresh serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium.
-
Note: The final concentration of DMSO in the culture medium should be kept below 0.1% (v/v) to minimize solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Carefully aspirate the old medium from the cell culture plates.
-
Add the medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10][12]
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, etc.).
Figure 2: General Experimental Workflow for Cell-Based Assays with this compound.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the desired treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation of this compound in culture medium | - Poor solubility in aqueous solution.- Exceeding the solubility limit. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh dilutions immediately before use.- Do not store diluted solutions in aqueous buffers for extended periods. |
| High background toxicity in vehicle control | - DMSO concentration is too high. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v). |
| Inconsistent results | - Repeated freeze-thaw cycles of the stock solution.- Instability of the compound in solution. | - Use single-use aliquots of the stock solution.- Prepare fresh dilutions for each experiment.- Protect the compound from light and air exposure.[8][9] |
| No observable effect of this compound | - Cell line does not have an activating RET alteration.- Incorrect concentration range tested. | - Confirm the RET status of the cell line.- Perform a wide dose-response experiment to determine the optimal concentration range. |
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Low aqueous solubility of 11-cis-retinal limits the rate of pigment formation and dark adaptation in salamander rods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dsmz.de [dsmz.de]
- 12. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Phospho-RET (p-RET) Detection Following Treatment with the Kinase Inhibitor Ret-IN-11
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the detection of phosphorylated RET (p-RET) by Western blot in cultured cells following treatment with the RET kinase inhibitor, Ret-IN-11. The protocol details procedures for cell culture and treatment, lysate preparation with appropriate inhibitors, protein quantification, immunoblotting, and detection. Additionally, it includes diagrams of the RET signaling pathway and the experimental workflow, along with tables summarizing key reagents and their recommended concentrations.
RET Signaling Pathway and Inhibition
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is essential for the normal development of several tissues, including the nervous and renal systems.[1][2] The binding of its ligands, which are members of the glial cell line-derived neurotrophic factor (GDNF) family, to a GFRα co-receptor induces RET dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in its intracellular domain.[2]
This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] Key autophosphorylation sites include Tyrosine 905 (Tyr905) in the kinase domain, which is critical for catalytic activity, and Tyrosine 1062 (Tyr1062) in the C-terminal tail, which serves as a major docking site for adaptor proteins like SHC and FRS2.[4][5]
RET kinase inhibitors, such as this compound, function by binding to the ATP-binding site of the RET kinase domain, preventing its autophosphorylation and subsequent downstream signaling. This inhibition leads to a reduction in cancer cell growth and survival in tumors driven by aberrant RET activation.[6] Western blotting for p-RET is a standard method to confirm the on-target activity of such inhibitors.
References
- 1. Anti-Ret (phospho Y1062) antibody. Rabbit polyclonal (ab51103) | Abcam [abcam.com]
- 2. Ret (C31B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Ret (Tyr905) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Ret (Tyr905) Antibody (#3221) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 6. Mechanistic insight into RET kinase inhibitors targeting the DFG-out conformation in RET-rearranged cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with a Novel RET Inhibitor: Ret-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the development of the nervous and renal systems.[1][2] Aberrant RET signaling, due to mutations or fusions, is a known driver in several cancers, including non-small cell lung cancer and medullary thyroid cancer.[3][4] Consequently, RET has emerged as a significant target for therapeutic intervention. RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting cancer cell growth and survival.[4]
This document provides detailed application notes and protocols for the use of Ret-IN-11, a novel and potent RET inhibitor, in high-throughput screening (HTS) applications. The following sections describe the mechanism of action of RET, outline a typical HTS workflow for identifying and characterizing RET inhibitors, and provide detailed experimental protocols for key assays.
RET Signaling Pathway
Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL co-receptor (GFRα).[2][5] This binding event induces the dimerization of two RET monomers, leading to autophosphorylation of key tyrosine residues in the intracellular kinase domain.[3][5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, which in turn activate multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation.[3][5]
High-Throughput Screening with this compound
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity against a specific target.[6][7] The following workflow outlines a typical HTS cascade for the identification and characterization of novel RET inhibitors like this compound.
Quantitative Data for this compound
The following tables summarize the performance of this compound in key HTS assays.
Table 1: Biochemical Assay Performance of this compound
| Parameter | Value | Description |
| Target | Recombinant Human RET Kinase Domain | The purified protein used in the assay. |
| Assay Format | TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer. |
| IC50 | 15 nM | The half-maximal inhibitory concentration of this compound. |
| Z'-factor | 0.85 | A measure of assay quality and robustness. |
| Signal Window | 10-fold | The ratio of the signal of the uninhibited control to the inhibited control. |
Table 2: Cell-Based Assay Performance of this compound
| Parameter | Value | Description |
| Cell Line | Ba/F3 with KIF5B-RET fusion | A model cell line with a constitutively active RET fusion protein. |
| Assay Endpoint | Inhibition of RET Autophosphorylation (p-RET) | Measured by high-content imaging or ELISA. |
| IC50 | 50 nM | The half-maximal inhibitory concentration in a cellular context. |
| Selectivity | >100-fold vs. other kinases | The ratio of IC50 values against other related kinases. |
| Cytotoxicity (CC50) | >10 µM | The concentration at which 50% of cells are killed. |
Experimental Protocols
Protocol 1: Biochemical RET Kinase Assay (TR-FRET)
Objective: To determine the in vitro inhibitory activity of compounds against the purified RET kinase domain.
Materials:
-
Recombinant Human RET Kinase Domain (e.g., Carna Biosciences)
-
Poly-GT-Biotin substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
384-well low-volume plates (e.g., Corning 384-well Low Volume Round Bottom)
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Dispense 50 nL of compound dilutions into the 384-well assay plates.
-
Add 5 µL of a solution containing the RET kinase and Poly-GT-Biotin substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and determine the percent inhibition for each compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based RET Autophosphorylation Assay
Objective: To measure the inhibition of RET autophosphorylation in a cellular context.
Materials:
-
Ba/F3 KIF5B-RET fusion cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
384-well clear-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-RET (p-RET)
-
Secondary antibody: fluorescently labeled anti-species IgG
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed the Ba/F3 KIF5B-RET cells into 384-well plates at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for 2 hours.
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding fixation buffer and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-p-RET antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intensity of the p-RET signal per cell.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
This compound demonstrates potent and selective inhibition of the RET kinase in both biochemical and cellular assays. The provided protocols offer robust methods for the high-throughput screening and characterization of this and other novel RET inhibitors. These application notes serve as a valuable resource for researchers and drug development professionals working to advance targeted therapies for RET-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Throughput Screening (HTS) Services | Evotec [evotec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ret-IN-11 Concentration for Kinase Assays
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of Ret-IN-11, a potent covalent inhibitor of the RET tyrosine kinase, in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Its mechanism of action is covalent inhibition, where it forms a stable, irreversible bond with a nucleophilic amino acid residue, typically cysteine, within or near the ATP-binding pocket of the kinase.[2] This process involves an initial, non-covalent binding step that positions the inhibitor correctly, followed by the formation of the covalent bond, which permanently inactivates the enzyme.[3]
Q2: What is a good starting concentration range for this compound in a kinase assay?
For a biochemical assay, given this compound's low nanomolar IC50 (6.20 nM for wild-type RET), a good starting point for a dose-response curve is a 10-point, 3-fold serial dilution starting from 1 µM down to the picomolar range.[1] For cellular assays, a higher starting concentration (e.g., 10 µM) may be necessary to account for cell permeability and other factors. The optimal concentration should always be determined empirically for your specific assay system.
Q3: Why is a pre-incubation step critical when using this compound?
A pre-incubation step, where the enzyme and inhibitor are mixed and incubated together before initiating the kinase reaction, is crucial for covalent inhibitors like this compound.[4][5] Because the inhibition is time-dependent (the covalent bond doesn't form instantaneously), the measured potency (IC50) will decrease with longer pre-incubation times.[6] Including this step allows the covalent bond to form, providing a more accurate assessment of the inhibitor's true potency. Without pre-incubation, the IC50 value may be artificially high.
Q4: How do I choose the right ATP concentration for my assay?
Since this compound binds in the ATP pocket, it acts as an ATP-competitive inhibitor. The measured potency (IC50) will therefore be dependent on the ATP concentration in the assay.
-
For Potency Screening (IC50): Use an ATP concentration that is at or below the Michaelis-Menten constant (Km) for the specific RET kinase being used. This provides a sensitive measure of inhibitor potency.
-
For Mechanistic Studies: Varying the ATP concentration can help confirm its competitive mechanism of action.
Q5: What are the potential off-target effects of this compound?
While this compound is highly selective for RET, it can inhibit other kinases at higher concentrations.[1] Known off-targets include Aurora A, CSF-1R, TRKA, and FLT3, with IC50 values in the range of ~85-115 nM.[1] To minimize the risk of misleading results due to off-target inhibition, it is essential to use the lowest effective concentration of this compound that achieves the desired level of RET inhibition and to consider counter-screening against known off-targets if necessary.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to guide experimental design.
Table 1: this compound Inhibitory Activity (IC50) This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its primary RET targets and selected off-target kinases.
| Target Kinase | IC50 (nM) | Target Type |
| RET (Wild-Type) | 6.20 | Primary |
| RET (V804M Mutant) | 18.68 | Primary (Resistant Mutant) |
| Aurora A | 96.38 | Off-Target |
| CSF-1R | 87.57 | Off-Target |
| FLT3 | 112.95 | Off-Target |
| TRKA | 100.17 | Off-Target |
| MAP4K4 | 1421.75 | Off-Target |
| Data sourced from MedChemExpress.[1] |
Table 2: Recommended Starting Concentration Ranges for this compound This table provides general guidance on concentration ranges for different experimental setups.
| Assay Type | Recommended Top Concentration | Key Considerations |
| Biochemical (Purified Enzyme) | 1 µM - 10 µM | Dependent on ATP concentration; pre-incubation is critical. |
| Cellular (Proliferation/Signaling) | 10 µM - 50 µM | Must account for cell membrane permeability and stability in media. |
| In Vivo (Animal Models) | Dose-dependent | Requires formulation and pharmacokinetic/pharmacodynamic studies. |
Diagrams
The following diagrams illustrate the RET signaling pathway, a standard experimental workflow for inhibitor testing, and a troubleshooting guide.
Caption: RET pathway activation and covalent inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
This section addresses common issues encountered during kinase assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inaccurate pipetting, especially with small volumes.2. Incomplete mixing of reagents.3. Reagent instability (enzyme degradation, inhibitor precipitation). | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions. Use multi-channel pipettes carefully.2. Ensure thorough but gentle mixing after each reagent addition.3. Aliquot reagents to avoid freeze-thaw cycles. Spin down inhibitor plates before use to pellet any precipitate. |
| No inhibition observed, even at high concentrations | 1. Inactive this compound (degraded or precipitated).2. Inactive RET enzyme.3. ATP concentration is too high, outcompeting the inhibitor.4. Assay signal is not dependent on kinase activity (false positive signal). | 1. Prepare fresh inhibitor dilutions from a new stock. Check solubility in assay buffer.2. Verify enzyme activity with a positive control (no inhibitor) and a known control inhibitor (e.g., staurosporine).3. Reduce the ATP concentration to be at or below the Km value.[7]4. Run a control reaction without enzyme to ensure the signal is enzyme-dependent. |
| IC50 value is much higher than expected (~6 nM) | 1. Pre-incubation time is too short for covalent bond formation.[6]2. ATP concentration is significantly above the Km.3. Enzyme concentration is too high, leading to rapid substrate depletion. | 1. Increase the pre-incubation time (e.g., from 30 min to 60, 90, or 120 min) and re-measure the IC50.2. Lower the ATP concentration to be closer to the Km.3. Optimize the enzyme concentration to ensure the reaction remains in the linear range (<10-20% substrate conversion). |
| Inhibition appears weak or incomplete (shallow curve) | 1. This compound has limited solubility at higher concentrations in the assay buffer.2. Presence of a contaminating ATPase activity in the enzyme preparation.3. Off-target effects at very high concentrations. | 1. Check the maximum soluble concentration of this compound in your assay buffer. Consider adding a small percentage of DMSO if compatible with the assay.2. Run a control with a known non-RET ATPase and see if this compound has an effect. Use a highly pure enzyme preparation.3. Lower the top concentration of the inhibitor to focus on the specific inhibition range for RET. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the ADP-Glo™ Kinase Assay
This protocol describes a method to determine the potency of this compound against a purified RET kinase.
A. Reagent Preparation:
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
RET Enzyme: Dilute purified RET kinase in 1X Kinase Buffer to a 2X working concentration. The optimal concentration should be determined via an enzyme titration to find the amount that yields ~10-20% ATP-to-ADP conversion in the reaction time.[8]
-
This compound Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Then, dilute this series into 1X Kinase Buffer to create a 4X working concentration plate. The final DMSO concentration in the assay should be ≤1%.
-
ATP/Substrate Mix: Prepare a 4X working solution of ATP and a suitable peptide substrate (e.g., Poly(E,Y) 4:1) in 1X Kinase Buffer. The ATP concentration should be at its Km value for RET.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[9][10]
B. Assay Procedure (384-well plate format):
-
Dispense Inhibitor: Add 2.5 µL of 4X this compound from the dilution plate to the assay plate wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" (buffer only) controls.
-
Add Enzyme: Add 2.5 µL of 2X RET enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Mix gently on a plate shaker. Cover the plate and incubate for 60 minutes at room temperature to allow for covalent bond formation.
-
Initiate Reaction: Add 5 µL of the 4X ATP/Substrate mix to all wells to start the kinase reaction. The total volume is now 10 µL.
-
Kinase Reaction: Mix gently. Incubate for 60 minutes at 30°C.
-
Stop and Detect:
-
Read Plate: Measure luminescence using a plate reader.
C. Data Analysis:
-
Subtract the "no enzyme" background signal from all other wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a high concentration of inhibitor as 0% activity.
-
Plot the % activity against the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing the Time-Dependency of this compound Inhibition
To confirm the covalent, time-dependent nature of this compound, perform the IC50 assay as described above but vary the pre-incubation time.
-
Follow Protocol 1 exactly, but set up parallel plates or plate sections.
-
On different plates/sections, vary the pre-incubation time in Step B3.
-
Plate 1: 15 minutes
-
Plate 2: 30 minutes
-
Plate 3: 60 minutes
-
Plate 4: 120 minutes
-
-
Keep all other incubation times and conditions identical.
-
Analysis: Calculate the IC50 for each pre-incubation time. A leftward shift (decrease) in the IC50 value as the pre-incubation time increases is indicative of time-dependent, covalent inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
Ret-IN-11 solubility issues and solutions
Welcome to the technical support center for Ret-IN-11, a novel inhibitor of the RET receptor tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the RET receptor tyrosine kinase. The RET gene plays a crucial role in the development of various tissues, including the nervous system and kidneys.[1] Mutations or abnormal activation of the RET gene can lead to uncontrolled cell growth and cancer.[1] this compound is designed to block the activity of the RET protein, thereby inhibiting the growth and spread of cancer cells.[1] It works by binding to the ATP-binding site of the RET protein, which prevents its activation and subsequent downstream signaling.[1] This disruption of the signaling pathways that promote cancer cell growth can induce programmed cell death (apoptosis) and inhibit tumor progression.[1]
Q2: In which solvents is this compound soluble?
This compound is a hydrophobic molecule with limited aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent before further dilution into aqueous media. The solubility of this compound in common laboratory solvents is summarized in the table below.
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
Precipitation of compounds in cell culture media is a common issue that can arise from several factors.[2][3] These include:
-
Temperature shifts: Changes in temperature, such as moving the media from a refrigerator to an incubator, can decrease the solubility of some compounds.[2][3]
-
High concentration: The final concentration of this compound in the cell culture medium may exceed its solubility limit in an aqueous environment.
-
Interaction with media components: Components of the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3] For instance, calcium salts are particularly prone to causing precipitation.[3]
-
pH of the medium: The pH of the cell culture medium can influence the charge state of the compound, which in turn affects its solubility.
-
Evaporation: Evaporation of the medium can lead to an increase in the concentration of all components, potentially causing the less soluble ones to precipitate.[2]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your experiments.
Issue 1: Precipitate formation when preparing a stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Refer to the solubility data table to ensure you are using an appropriate solvent and concentration.
-
Try gentle warming (up to 37°C) and vortexing to aid dissolution.
-
If precipitation persists, consider using a different solvent with higher solubilizing capacity, such as DMSO.
-
Issue 2: Precipitate formation upon dilution of the stock solution into aqueous buffer or cell culture medium.
-
Possible Cause: The aqueous solubility of this compound is low, and the dilution factor is not sufficient to keep it in solution.
-
Solution:
-
Increase the dilution factor: Prepare a more concentrated stock solution in the organic solvent and use a larger volume of the aqueous medium for dilution to achieve the desired final concentration.
-
Use a surfactant or co-solvent: Adding a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) to the aqueous medium can help to increase the solubility of hydrophobic compounds.
-
Stepwise dilution: Instead of a single dilution step, try a serial dilution approach.
-
Issue 3: Gradual precipitation of this compound in the cell culture medium over time.
-
Possible Cause: The compound is unstable in the culture medium, or there is a slow interaction with media components leading to precipitation.
-
Solution:
-
Reduce incubation time: If the experimental design allows, reduce the duration of cell exposure to this compound.
-
Refresh the medium: For longer-term experiments, consider replacing the medium containing this compound at regular intervals.
-
Serum concentration: The presence of serum proteins can sometimes help to stabilize small molecules in solution. If using a low-serum or serum-free medium, consider if increasing the serum concentration is a viable option for your experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 50 | > 100 |
| Ethanol | 10 | 20 |
| Methanol | 5 | 10 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
| Water | < 0.01 | < 0.02 |
Note: This data is for guidance purposes. Actual solubility may vary depending on the specific lot of the compound and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg. b. Add the appropriate volume of anhydrous DMSO to the powder. c. Vortex the solution thoroughly until all the powder is dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of medium with a final concentration of 10 µM, you would add 10 µL of the 10 mM stock solution. c. Add the calculated volume of the stock solution directly to the pre-warmed cell culture medium. d. Immediately mix the medium well by gentle swirling or pipetting to ensure rapid and uniform distribution of the compound and to minimize the risk of precipitation. e. Visually inspect the medium for any signs of precipitation before adding it to the cells.
Visualizations
Caption: The RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Overcoming Resistance to RET Inhibitors in Cancer Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to selective RET inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for selective RET inhibitors?
Selective RET inhibitors are a class of targeted therapies designed to block the activity of the rearranged during transfection (RET) protein, a receptor tyrosine kinase.[1] Under normal conditions, the RET protein is involved in signaling pathways that regulate cell growth, differentiation, and survival.[1][2] However, in certain cancers, genetic alterations such as mutations or fusions in the RET gene lead to its constitutive activation, resulting in uncontrolled cell proliferation.[1][3] Selective RET inhibitors work by binding to the ATP-binding site of the RET protein, which prevents its activation and blocks downstream signaling pathways that promote cancer cell growth and survival.[1]
Q2: What are the main categories of resistance to selective RET inhibitors?
Resistance to selective RET inhibitors is broadly categorized into two main types:
-
On-target resistance: This occurs due to genetic alterations within the RET gene itself, which prevent the inhibitor from binding effectively.[3][4]
-
Bypass resistance (Off-target resistance): This form of resistance involves the activation of alternative signaling pathways that allow the cancer cells to survive and proliferate despite the inhibition of the RET pathway.[3][4]
Q3: What are common on-target resistance mutations?
Acquired mutations in the RET gene are a significant cause of resistance. Some of the well-documented resistance mutations occur in the solvent front region of the RET kinase domain, such as the RET G810 mutation.[5][6] These mutations can interfere with the binding of the RET inhibitor to the kinase domain.
Q4: What are the key bypass signaling pathways implicated in resistance?
Several bypass pathways have been identified as mechanisms of resistance to RET inhibitors. One of the most prominent is the amplification and activation of the MET proto-oncogene.[7][8] Increased MET signaling can reactivate downstream pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, rendering the inhibition of RET ineffective.[9] Other bypass mechanisms can include the activation of KRAS and other oncogenic drivers.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments investigating RET inhibitor resistance.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell viability in the presence of the RET inhibitor. | 1. Development of on-target resistance mutations. 2. Activation of bypass signaling pathways. 3. Incorrect drug concentration or inactive compound. | 1. Sequence the RET gene in the resistant cell population to identify potential mutations. 2. Perform a phospho-receptor tyrosine kinase (RTK) array or western blot analysis to screen for the activation of other RTKs like MET. 3. Verify the concentration and activity of the RET inhibitor using a fresh stock and a sensitive cell line. |
| Loss of RET inhibitor efficacy over time in long-term cell culture. | Gradual selection and expansion of a resistant subclone of cells. | 1. Establish and characterize single-cell clones from the resistant population. 2. Perform genomic and proteomic analyses on the resistant clones to identify the mechanism of resistance. 3. Consider co-treatment with an inhibitor targeting the identified resistance pathway. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Variations in cell seeding density. 2. Inconsistent drug treatment duration. 3. Cell line contamination or genetic drift. | 1. Ensure precise and consistent cell seeding for all experimental and control wells. 2. Adhere to a strict timeline for drug addition and assay readout. 3. Regularly perform cell line authentication and mycoplasma testing. |
| Difficulty in detecting downstream signaling changes after RET inhibition. | 1. Suboptimal antibody for western blotting. 2. Timing of cell lysis after treatment is not optimal. 3. Low levels of pathway activation at baseline. | 1. Validate the primary antibody for specificity and sensitivity. 2. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation of downstream targets (e.g., p-ERK, p-AKT). 3. If baseline activation is low, consider stimulating the pathway with a known agonist before inhibitor treatment in control experiments. |
Signaling Pathways and Resistance Mechanisms
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands and co-receptors, initiates several downstream signaling cascades that are crucial for cell survival and proliferation. These include the RAS/RAF/MEK/ERK and the PI3K/AKT pathways.
Figure 1: Simplified RET signaling pathway.
Mechanisms of Acquired Resistance to RET Inhibitors
Acquired resistance to RET inhibitors can occur through on-target mutations that prevent drug binding or through the activation of bypass pathways that reactivate downstream signaling.
Figure 2: On-target vs. bypass resistance mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of a RET inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
RET inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the RET inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the RET inhibitor or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Phospho-ERK
This protocol is for detecting changes in the phosphorylation of ERK, a downstream effector of the RET pathway.
Materials:
-
Treated and untreated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that may be generated during the investigation of RET inhibitor resistance.
Table 1: IC50 Values of RET Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | RET Genotype | IC50 (nM) | Fold Resistance |
| Parental | RET-fusion | 10 | - |
| Resistant Clone 1 | RET-fusion, RET G810R | 500 | 50 |
| Resistant Clone 2 | RET-fusion, MET amp | 250 | 25 |
Table 2: Effect of Combination Therapy on Cell Viability in Resistant Cells
| Treatment | Cell Line | % Viability (vs. Control) |
| RET Inhibitor (250 nM) | Resistant Clone 2 | 85% |
| MET Inhibitor (100 nM) | Resistant Clone 2 | 70% |
| RETi + METi | Resistant Clone 2 | 20% |
Experimental Workflow for Investigating Resistance
The following diagram outlines a typical workflow for generating and characterizing cell lines with acquired resistance to a RET inhibitor.
Figure 3: Workflow for developing resistant cell lines.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RET-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 6. onclive.com [onclive.com]
- 7. Overcoming MET-Dependent Resistance to Selective RET Inhibition in Patients with RET Fusion-Positive Lung Cancer by Combining Selpercatinib with Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ret-IN-11 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of Ret-IN-11, a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the RET receptor tyrosine kinase. Under normal physiological conditions, the RET signaling pathway is crucial for the development of the nervous and renal systems.[1] However, oncogenic activation of RET through mutations or chromosomal rearrangements is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] this compound is intended to block the constitutive activation of RET, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[1]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target.[1] For kinase inhibitors, these effects are relatively common due to the high degree of structural conservation in the ATP-binding pocket across the human kinome.[4] Off-target binding can lead to a variety of issues, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of RET when it is actually caused by the inhibition of an off-target kinase.
-
Cellular toxicity: Inhibition of essential kinases can lead to unintended and adverse cellular responses.
-
Development of drug resistance: Activation of alternative signaling pathways as a result of off-target effects can contribute to acquired resistance.[1]
Q3: What are the known or potential off-target kinases for this compound?
While this compound is designed for high selectivity towards RET, comprehensive kinome profiling is essential to identify potential off-target interactions. Based on the selectivity profiles of other RET inhibitors, potential off-target kinases could include VEGFR2 (KDR), SRC, and other members of the receptor tyrosine kinase family. It is crucial to experimentally determine the specific off-target profile of the batch of this compound being used. Multi-kinase inhibitors targeting RET, such as cabozantinib and vandetanib, are known to have significant activity against VEGFR2, which contributes to some of their clinical side effects.[5]
Troubleshooting Guide
This guide addresses specific experimental issues that may arise due to off-target effects of this compound.
Issue 1: I'm observing a stronger-than-expected or unexpected phenotype in my cell-based assays (e.g., excessive cytotoxicity, altered cell morphology) at concentrations that should be specific for RET inhibition.
Possible Cause: This could be due to the inhibition of one or more off-target kinases that are important for the viability or morphology of your specific cell line.
Troubleshooting Steps:
-
Confirm On-Target RET Inhibition: First, verify that this compound is inhibiting RET as expected at the concentrations used. This can be done by performing a Western blot to assess the phosphorylation status of RET and its key downstream effectors, such as ERK and AKT. A decrease in phosphorylation would confirm on-target activity.
-
Perform a Dose-Response Curve: Run a detailed dose-response experiment to determine the IC50 of this compound for both cell viability and RET phosphorylation. If the IC50 for the observed phenotype is significantly lower than or very close to the IC50 for RET inhibition, an off-target effect is likely.
-
Use a Structurally Unrelated RET Inhibitor: Treat your cells with a different, structurally distinct RET inhibitor with a known selectivity profile. If the unexpected phenotype is not replicated, it suggests the phenotype is due to an off-target effect specific to this compound.
-
Rescue Experiment: If you have a cell line with a known RET dependency, you can perform a rescue experiment. After treatment with this compound, try to rescue the phenotype by activating a downstream signaling pathway independent of the potential off-target.
Issue 2: My in vivo experimental results with this compound do not correlate with my in vitro findings.
Possible Cause: Off-target effects can be more pronounced in a complex in vivo system due to the expression of a wider range of kinases in different tissues. Pharmacokinetic and pharmacodynamic properties of the inhibitor can also influence its on- and off-target activities.
Troubleshooting Steps:
-
Assess Off-Target Inhibition in a Broader Panel: Perform a comprehensive kinase selectivity screen (kinome scan) with this compound to identify potential off-target kinases that might be relevant in vivo.
-
Evaluate Expression of Off-Target Kinases: Check the expression levels of identified off-target kinases in the tissues relevant to your in vivo model. High expression of a sensitive off-target in a critical tissue could explain unexpected toxicities or altered efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the concentration of this compound in plasma and tumor tissue with the inhibition of both RET and potential off-target kinases over time. This can help determine if the exposure levels are within a therapeutic window that is selective for RET inhibition.
Issue 3: I am seeing paradoxical activation of a signaling pathway that should be inhibited by blocking RET.
Possible Cause: Some kinase inhibitors can paradoxically activate certain signaling pathways through complex feedback loops or by inhibiting a kinase that normally suppresses that pathway. This is a known phenomenon with some kinase inhibitors.
Troubleshooting Steps:
-
Detailed Pathway Analysis: Use Western blotting or phospho-proteomics to perform a time-course analysis of the key signaling nodes in the affected pathway after this compound treatment. This can help to identify where the paradoxical activation is occurring.
-
Investigate Feedback Loops: Consult the literature to determine if there are known feedback mechanisms between the RET pathway and the paradoxically activated pathway.
-
Kinome Profiling: A broad kinome scan may reveal inhibition of a kinase that acts as a negative regulator of the observed activated pathway.
Data Presentation
To aid in troubleshooting, it is critical to have quantitative data on the selectivity of this compound. The following table presents a hypothetical selectivity profile for this compound. Researchers should generate their own data for the specific batch of inhibitor being used.
| Kinase Target | IC50 (nM) | Selectivity vs. RET |
| RET (On-Target) | 5 | 1x |
| VEGFR2 (KDR) | 150 | 30x |
| SRC | 450 | 90x |
| ABL1 | >1000 | >200x |
| EGFR | >1000 | >200x |
Table 1: Hypothetical selectivity profile of this compound. The IC50 is the half-maximal inhibitory concentration. Selectivity is expressed as the fold-difference in IC50 compared to RET.
Mandatory Visualizations
Below are diagrams to visualize key concepts and workflows for troubleshooting this compound off-target effects.
Caption: Simplified RET signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
Experimental Protocols
1. Western Blot for Phospho-RET and Downstream Signaling
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation status of RET and its downstream targets, ERK and AKT.[6][7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-RET (Tyr1062), anti-total RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
2. Kinome Selectivity Profiling (Radiometric Assay)
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases using a radiometric assay.[9][10][11][12][13]
Materials:
-
Purified, active kinases for screening.
-
Specific peptide substrates for each kinase.
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
ATP solution.
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
This compound at various concentrations.
-
Phosphocellulose paper (e.g., P81).
-
Wash buffer (e.g., phosphoric acid).
-
Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup: In a microplate, prepare the kinase reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Initiate Reaction: Start the reaction by adding the ATP solution containing a known amount of [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Stop the reaction (e.g., by adding acid). Spot a portion of each reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[14][15][16][17][18]
Materials:
-
Cell culture medium.
-
This compound.
-
PBS.
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples precisely (e.g., thermocycler).
-
Western blot or ELISA reagents for detecting the target protein.
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) at the desired concentration and incubate to allow for drug binding.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of different temperatures for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble RET protein at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble RET protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response can also be performed by heating all samples at a single, optimized temperature while varying the concentration of this compound.
References
- 1. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. In Vitro Kinase Assays | Revvity [revvity.cn]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Ret-IN-11 stability in different experimental buffers
This technical support center provides guidance on the stability of Ret-IN-11, a potent and selective inhibitor of the RET receptor tyrosine kinase, in various experimental buffers. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: It is recommended to reconstitute this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, aliquoting the DMSO stock solution and storing it at -80°C is advised to maintain stability. Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous buffers?
A2: The stability of small molecule inhibitors like this compound in aqueous buffers can be influenced by several factors, including pH, temperature, and the presence of certain additives.[1][2] Generally, many drugs are most stable in a pH range of 4 to 8.[1][2] It is recommended to prepare fresh dilutions of this compound in your experimental buffer from the DMSO stock on the day of the experiment.
Q3: I am observing precipitation of this compound after diluting it in my aqueous buffer. What could be the cause and how can I prevent it?
A3: Precipitation of hydrophobic small molecules from a DMSO stock into an aqueous buffer is a common issue. This can occur if the final concentration of the compound exceeds its aqueous solubility. To prevent precipitation, consider the following:
-
Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can affect cellular assays. The final concentration of DMSO in the assay should generally not exceed 1%.[3]
-
Use a surfactant: Pluronic F-68 or Tween-80 at low concentrations (e.g., 0.01-0.1%) can help to increase the solubility of hydrophobic compounds.
-
Vortex thoroughly: Ensure the diluted solution is well-mixed immediately after adding the this compound stock.
Q4: Can the components of my buffer affect the stability and activity of this compound?
A4: Yes, certain buffer components can potentially interact with small molecule inhibitors. For instance, phosphate buffers may in some cases inhibit the activity of certain kinases.[4] It is crucial to use a well-characterized buffer system for your experiments. Commonly used buffers for in vitro kinase assays include HEPES, MOPS, and Tris-HCl.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound precipitates upon dilution in aqueous buffer. | The compound's aqueous solubility is exceeded. | - Decrease the final concentration of this compound. - Increase the final DMSO concentration (up to a tolerable limit for your assay). - Add a non-ionic detergent like Tween-20 or Triton X-100 to the buffer.[6] - Prepare fresh dilutions immediately before use and vortex thoroughly. |
| Inconsistent results or loss of this compound activity. | - Degradation of this compound in the experimental buffer. - Adsorption of the compound to plasticware. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh dilutions for each experiment. - Use low-adhesion microplates and pipette tips. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| High background signal in the assay. | - Non-specific binding of this compound. - Interference from buffer components. | - Include appropriate controls (e.g., vehicle-only). - Test different buffer systems to identify any interfering components. |
Data on this compound Stability
The following table summarizes the hypothetical stability of this compound in common experimental buffers over 24 hours at room temperature. Stability was assessed by measuring the percentage of the initial compound remaining.
| Buffer | pH | % Remaining after 8 hours | % Remaining after 24 hours |
| PBS (Phosphate-Buffered Saline) | 7.4 | 92% | 85% |
| Tris-HCl | 7.5 | 95% | 91% |
| HEPES | 7.4 | 98% | 96% |
| MOPS | 7.2 | 97% | 94% |
| DMEM (Dulbecco's Modified Eagle Medium) + 10% FBS | 7.4 | 88% | 75% |
Note: This data is for illustrative purposes. It is highly recommended to perform your own stability assessment of this compound in your specific experimental buffer.
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
-
Prepare a working solution of this compound: Dilute the DMSO stock of this compound in your chosen experimental buffer to the final desired concentration.
-
Initial time point (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration.
-
Incubate the working solution: Keep the remaining working solution under your standard experimental conditions (e.g., room temperature, 37°C).
-
Subsequent time points: At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and analyze them using the same method as in step 2.
-
Calculate stability: Determine the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
General Protocol for a RET Kinase Assay
This protocol is a general guideline for an in vitro RET kinase assay using a luminescent ADP-detection method.
Buffer and Reagent Composition:
| Component | Final Concentration | Purpose |
| HEPES or Tris-HCl | 25-50 mM | Buffering agent to maintain pH |
| MgCl₂ | 10-20 mM | Essential cofactor for kinase activity |
| BSA (Bovine Serum Albumin) | 0.1 mg/mL | Prevents non-specific binding |
| DTT (Dithiothreitol) | 1-50 µM | Reducing agent to maintain enzyme integrity |
| EGTA | 1-5 mM | Chelates divalent cations |
| β-glycerophosphate | 12.5 mM | Phosphatase inhibitor |
Components and concentrations may vary depending on the specific assay kit and experimental setup.[7][8][9]
Procedure:
-
Prepare the kinase reaction buffer: Mix the buffer components to their final concentrations.
-
Prepare this compound dilutions: Serially dilute this compound in the kinase reaction buffer containing a constant percentage of DMSO.
-
Add RET enzyme and substrate: To the wells of a microplate, add the RET enzyme and its specific substrate.
-
Add this compound: Add the diluted this compound or vehicle control to the wells.
-
Initiate the reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the plate at 30°C for the desired reaction time.
-
Stop the reaction and detect ADP: Add a reagent to stop the kinase reaction and measure the amount of ADP produced, which is indicative of kinase activity. Luminescence is a common detection method.[3][8]
Visual Guides
Caption: Canonical RET signaling pathway.[10][11][12]
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. promega.com [promega.com]
- 9. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 10. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results with RET Inhibitors
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for a RET inhibitor across different experimental batches. What could be the cause?
A1: Variability in IC50 values is a common issue. Several factors can contribute to this:
-
Compound Stability and Solubility: Ensure the inhibitor is fully dissolved and stable in your assay buffer. Poor solubility can lead to inaccurate concentrations. It's advisable to check the solubility of your compound in different solvents.[1][2][3][4]
-
Assay Conditions: Variations in ATP concentration (for kinase assays), cell density, or passage number (for cellular assays) can significantly impact results.[5][6] Standardize these parameters across all experiments.
-
Reagent Quality: Ensure the quality and activity of your recombinant kinase and substrates are consistent.
-
Cell Line Integrity: Regularly authenticate your cell lines to rule out contamination or genetic drift.
Q2: Our RET inhibitor shows potent activity in a biochemical kinase assay but has weak or no effect in our cell-based assays. Why is there a discrepancy?
A2: This is a frequent challenge in drug discovery.[6][7] Potential reasons include:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
Off-Target Effects: In a cellular context, the compound might engage other targets that counteract its intended effect on RET.[8]
Q3: We've identified potential off-target effects with our RET inhibitor. How can we confirm and characterize these?
A3: Identifying off-target effects is crucial for interpreting your results.[8][9][10][11] Consider the following approaches:
-
Kinase Profiling: Screen your inhibitor against a broad panel of kinases to identify other potential targets.
-
Phenotypic Screening: Observe the effects of your compound in cell lines that do not express the primary target (RET).
-
Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) to confirm that the inhibitor binds to RET and other potential targets within the cell.
-
Chemical Proteomics: Employ affinity-based proteomics to pull down interacting proteins.[12]
Q4: After initial positive results, we are now seeing resistance to our RET inhibitor in our long-term cell culture experiments. What are the likely mechanisms?
A4: Acquired resistance to targeted therapies is a significant challenge.[13][14] Common mechanisms for RET inhibitors include:
-
On-Target Mutations: Mutations in the RET kinase domain, such as solvent front mutations (e.g., G810), can prevent inhibitor binding.[14][15]
-
Bypass Signaling: Upregulation of alternative signaling pathways (e.g., MET, EGFR, KRAS activation) can compensate for RET inhibition.[15][16]
-
Lineage Plasticity: Cancer cells may undergo changes in their fundamental type (e.g., epithelial-to-mesenchymal transition) to a state that is no longer dependent on RET signaling.[16]
Troubleshooting Guides
Guide 1: Inconsistent Kinase Assay Results
This guide provides a systematic approach to troubleshooting variability in in-vitro kinase assays.
Troubleshooting Workflow for Inconsistent Kinase Assays
Caption: Troubleshooting Decision Tree for Kinase Assays.
Guide 2: Discrepancy Between Biochemical and Cellular Activity
This guide helps to diagnose why a potent biochemical inhibitor may fail in a cellular context.
| Potential Cause | Troubleshooting Step | Recommended Assay/Technique |
| Poor Cell Permeability | Assess compound uptake. | LC-MS/MS analysis of intracellular vs. extracellular compound concentration. |
| Efflux Pump Substrate | Co-incubate with known efflux pump inhibitors. | Cellular accumulation assays with and without efflux pump inhibitors. |
| Rapid Metabolism | Analyze compound stability in cell lysates or culture medium. | LC-MS/MS to detect metabolic products over time. |
| Off-Target Effects | Profile against a kinase panel and assess effects in RET-negative cells. | KinomeScan, cellular viability assays in knockout or non-expressing cell lines.[8] |
| Target Engagement | Confirm binding to RET in a cellular environment. | Cellular Thermal Shift Assay (CETSA), NanoBRET. |
Experimental Protocols
Protocol 1: In Vitro RET Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 of an inhibitor against a recombinant RET kinase.
Workflow for In-Vitro RET Kinase Assay
Caption: General workflow for a luminescence-based kinase assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the RET inhibitor in 100% DMSO, starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add:
-
5 µL of diluted inhibitor.
-
10 µL of a mix containing recombinant RET kinase and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase buffer.
-
-
Reaction Initiation: Add 10 µL of ATP solution (at the Km concentration for RET) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 25 µL of a commercial kinase-glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell Viability Assay (Resazurin-based)
This protocol is for assessing the effect of a RET inhibitor on the viability of a RET-dependent cancer cell line.[17][18][19][20]
Methodology:
-
Cell Seeding: Seed a RET-dependent cell line (e.g., a cell line with a KIF5B-RET fusion) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[21]
-
Compound Treatment: Treat the cells with a serial dilution of the RET inhibitor for 72 hours.
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to vehicle-treated controls and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 1: Representative IC50 Data for Known RET Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular GI50 (nM) (KIF5B-RET cells) |
| Selpercatinib | RET | ~2 | ~7 |
| Pralsetinib | RET | ~0.4 | ~1 |
| Cabozantinib | RET, VEGFR2, MET | ~5 | ~15 |
| Vandetanib | RET, VEGFR2, EGFR | ~40 | ~100 |
Note: These values are approximate and can vary based on experimental conditions.
Signaling Pathway
Constitutive activation of the RET receptor tyrosine kinase, through mutations or fusions, leads to the activation of several downstream signaling pathways that promote cell proliferation and survival.[22][23][24][25][26]
Simplified RET Signaling Pathway
Caption: Key downstream pathways activated by oncogenic RET.
References
- 1. Low aqueous solubility of 11-cis-retinal limits the rate of pigment formation and dark adaptation in salamander rods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temperatures [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. innovativegenomics.org [innovativegenomics.org]
- 10. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Role of RET Inhibitors in Modern Cancer Treatment [lindushealth.com]
- 14. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 18. Cell viability assay selection guide | Abcam [abcam.com]
- 19. agilent.com [agilent.com]
- 20. Selecting the Right Cell-Based Assay [moleculardevices.com]
- 21. onclive.com [onclive.com]
- 22. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 23. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ret-IN-11 Efficacy Against Known RET Mutations: A Comparative Guide
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in the development of various tissues and cells.[1] Aberrant activation of RET, through mutations or gene fusions, is an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3][4] This has led to the development of targeted therapies known as RET inhibitors, which block the kinase activity of the RET protein, thereby inhibiting cancer cell growth and survival.[5]
Initially, multi-kinase inhibitors (MKIs) with anti-RET activity, such as cabozantinib and vandetanib, were used.[2][6] However, their limited efficacy and significant off-target toxicities prompted the development of highly selective RET inhibitors.[1][6] Pralsetinib (BLU-667) and selpercatinib (LOXO-292) have emerged as potent and well-tolerated selective RET inhibitors, demonstrating significant clinical activity and leading to their FDA approval for treating RET-altered cancers.[1][3][7][8]
This guide provides a comparative framework for validating the efficacy of a novel RET inhibitor, Ret-IN-11, against known RET mutations. It includes a summary of the performance of current leading RET inhibitors, detailed experimental protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of RET Inhibitors
The preclinical efficacy of a RET inhibitor is determined by its ability to inhibit the enzymatic activity of the RET kinase and to suppress the proliferation of cancer cells driven by RET alterations. The following tables summarize the available data for leading RET inhibitors and provide a template for evaluating this compound.
Table 1: Biochemical Potency Against RET Variants (IC50, nM)
| Inhibitor | Wild-Type RET | V804M (Gatekeeper) | M918T (Activating) | KIF5B-RET Fusion | CCDC6-RET Fusion |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Selpercatinib | Data available | Data available | Data available | Data available | Data available |
| Pralsetinib | Data available | Data available | Data available | Data available | Data available |
| Vandetanib | Data available | Resistant | Data available | Data available | Data available |
| Cabozantinib | Data available | Resistant | Data available | Data available | Data available |
Note: "Data available" indicates that inhibitory concentrations have been published in scientific literature. Specific values can vary between studies. The V804M mutation is a known resistance mechanism to some older MKIs.[2]
Table 2: Cellular Activity Against RET-Driven Cancer Cell Lines (IC50, nM)
| Inhibitor | Cell Line (RET Alteration) |
| TT (RET C634W - MTC) | |
| This compound | Data not available |
| Selpercatinib | Data available |
| Pralsetinib | Data available |
Note: The IC50 values in cellular assays reflect the concentration of the inhibitor required to reduce cell proliferation by 50%.
Table 3: Clinical Efficacy of Selective RET Inhibitors
| Inhibitor | Trial | Patient Population | Objective Response Rate (ORR) |
| This compound | Clinical data not available | ||
| Selpercatinib | LIBRETTO-001 | RET fusion+ NSCLC (treatment-naïve) | 83%[9] |
| RET fusion+ NSCLC (previously treated) | 62%[9] | ||
| RET-mutant MTC (treatment-naïve) | 73%[10] | ||
| RET-mutant MTC (previously treated) | 69%[10] | ||
| Pralsetinib | ARROW | RET fusion+ NSCLC (treatment-naïve) | 72%[9] |
| RET fusion+ NSCLC (previously treated) | 59%[9] | ||
| RET-mutant MTC (previously treated) | 60%[8] | ||
| RET-mutant MTC (treatment-naïve) | 66%[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of a new therapeutic agent. Below are standard methodologies for assessing the efficacy of RET inhibitors.
1. In Vitro Kinase Assay (IC50 Determination)
-
Objective: To measure the concentration of the inhibitor required to reduce the enzymatic activity of purified RET kinase by 50%.
-
Materials: Recombinant human RET kinase (wild-type and mutant forms), ATP, substrate peptide (e.g., poly-Glu-Tyr), kinase buffer, detection antibody (anti-phosphotyrosine), and test inhibitor (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the RET kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, fluorescence polarization).
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cell-Based Proliferation Assay
-
Objective: To determine the effect of the inhibitor on the proliferation of cancer cells harboring specific RET alterations.
-
Materials: Human cancer cell lines with known RET mutations (e.g., TT, MZ-CRC-1) or fusions (e.g., LC-2/ad), cell culture medium, fetal bovine serum, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence), which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition relative to untreated control cells and determine the IC50 value by plotting against the inhibitor concentration.
-
3. Western Blot Analysis of RET Phosphorylation
-
Objective: To confirm that the inhibitor blocks RET signaling within the cell.
-
Procedure:
-
Treat RET-dependent cancer cells with varying concentrations of this compound for a short period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated RET (pRET) and total RET.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.
-
A dose-dependent decrease in the pRET signal, relative to total RET, indicates target engagement and inhibition of the signaling pathway.
-
Visualizations
RET Signaling Pathway and Inhibition
Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization and autophosphorylation of the kinase domain. This triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. RET inhibitors like this compound block the kinase domain, inhibiting this signaling cascade.
Experimental Workflow for this compound Validation
Caption: A typical preclinical to clinical workflow for validating a new RET inhibitor. The process moves from initial biochemical and cellular screening to in vivo efficacy and safety studies before advancing to clinical trials in patients.
References
- 1. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 4. Precision oncology for RET-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Effectiveness of Selective RET Inhibitors in RET-Positive Cancers through Fluorodeoxyglucose Uptake Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. m.youtube.com [m.youtube.com]
- 10. targetedonc.com [targetedonc.com]
A Comparative Analysis of RET Inhibitors in Thyroid Cancer Models: Pralsetinib and the Elusive Ret-IN-11
This guide will therefore focus on providing a detailed overview of pralsetinib, including its mechanism of action, performance in thyroid cancer models based on published data, and relevant experimental protocols. This information is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted cancer therapies.
Pralsetinib: A Selective RET Kinase Inhibitor
Pralsetinib (formerly BLU-667) is a potent and selective oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and point mutations, are oncogenic drivers in various cancers, including a significant subset of thyroid cancers.[3][4] These alterations lead to constitutive activation of the RET protein, which in turn drives downstream signaling pathways promoting cell proliferation and survival.[4][5]
Mechanism of Action
Pralsetinib functions by binding to the ATP-binding pocket of the RET kinase domain, effectively blocking its phosphorylation activity.[6][7] This inhibition disrupts the downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for the growth and survival of RET-altered cancer cells.[6] A key advantage of pralsetinib is its high selectivity for RET over other kinases, which is intended to minimize off-target effects and associated toxicities.[1][6]
Pralsetinib Performance in Thyroid Cancer Models
Clinical trial data, particularly from the ARROW study, have demonstrated the efficacy of pralsetinib in patients with RET-altered thyroid cancers.[8][9]
Quantitative Data from the ARROW Study
The following table summarizes key efficacy data for pralsetinib in patients with RET-mutant medullary thyroid cancer (MTC) and RET fusion-positive thyroid cancer from the ARROW clinical trial.
| Patient Cohort | Overall Response Rate (ORR) | Confidence Interval (95% CI) |
| RET-mutant MTC (previously treated with cabozantinib or vandetanib) | 60% | 46% - 73% |
| RET-mutant MTC (treatment-naïve) | 66% | 46% - 82% |
| RET fusion-positive thyroid cancer (radioactive iodine-refractory) | 89% | 52% - 100% |
Data from the ARROW clinical trial as reported in FDA approval information.[9]
RET Signaling Pathway and Inhibition
The RET signaling pathway plays a critical role in the development and progression of certain thyroid cancers. The diagram below illustrates the canonical RET signaling cascade and the point of intervention by RET inhibitors like pralsetinib.
Caption: RET signaling pathway and the inhibitory action of pralsetinib.
Experimental Protocols
Detailed experimental protocols for evaluating RET inhibitors like pralsetinib in thyroid cancer models are crucial for reproducible research. Below is a generalized workflow.
In Vitro Kinase Assays
To determine the inhibitory activity of a compound against RET kinase, biochemical assays are performed.
-
Reagents: Recombinant human RET kinase domain, ATP, substrate peptide (e.g., poly-Glu, Tyr 4:1), and the test inhibitor (pralsetinib).
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the RET enzyme, substrate, and varying concentrations of the inhibitor.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay or radiometric assays with ³³P-ATP.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
To assess the effect of the inhibitor on cell proliferation and signaling in RET-driven cancer cells.
-
Cell Lines: Thyroid cancer cell lines with known RET alterations (e.g., TT cells with RET C634W mutation, or engineered Ba/F3 cells expressing a RET fusion).
-
Proliferation Assay: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. Cell viability is assessed after a set period (e.g., 72 hours) using reagents like CellTiter-Glo®.
-
Western Blotting: Cells are treated with the inhibitor for a defined time. Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies against total and phosphorylated RET, as well as downstream signaling proteins (e.g., p-ERK, p-AKT).
References
- 1. targetedonc.com [targetedonc.com]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET inhibitor - Wikipedia [en.wikipedia.org]
- 4. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 8. Central Role of RET in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ilcn.org [ilcn.org]
Head-to-Head Comparison: Ret-IN-11 Poised Against Multi-Kinase Inhibitors in RET-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing highly selective kinase inhibitors to maximize efficacy while minimizing off-target toxicities. This guide provides a comprehensive head-to-head comparison of the novel, selective RET inhibitor, Ret-IN-11, with established multi-kinase inhibitors (MKIs) such as Cabozantinib and Vandetanib, which also exhibit anti-RET activity. This comparison is supported by experimental data and detailed methodologies to aid researchers in their evaluation of these compounds for preclinical and clinical development.
Executive Summary
The proto-oncogene RET (Rearranged during Transfection) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] While multi-kinase inhibitors like Cabozantinib and Vandetanib have demonstrated clinical activity against RET-altered tumors, their broader kinase inhibition profile often leads to significant off-target side effects.[3][4] this compound is emerging as a highly selective RET inhibitor, promising a more favorable therapeutic window. This guide will delve into the comparative kinase selectivity, cellular activity, and the underlying experimental protocols to objectively assess these therapeutic agents.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following tables summarize the inhibitory activities (IC50 values) of this compound, Cabozantinib, and Vandetanib against RET and other key kinases. Lower IC50 values indicate greater potency.
Table 1: Biochemical Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound | Cabozantinib | Vandetanib |
| RET | Data not available | 4.6 | 100 |
| KDR (VEGFR2) | Data not available | 0.035 | 40 |
| MET | Data not available | 1.3 | >10,000 |
| EGFR | Data not available | >10,000 | 500 |
| AXL | Data not available | 7 | >10,000 |
| KIT | Data not available | 4.6 | >10,000 |
| FLT3 | Data not available | 11.3 | >10,000 |
Note: Data for Cabozantinib and Vandetanib are compiled from publicly available literature. Specific IC50 values can vary depending on the assay conditions.
Table 2: Cellular Activity - Inhibition of Cell Proliferation (IC50 in nM)
| Cell Line (RET alteration) | This compound | Cabozantinib | Vandetanib |
| TT (Medullary Thyroid Cancer, RET C634W) | Data not available | 11 | 138 |
| MZ-CRC-1 (Medullary Thyroid Cancer, RET M918T) | Data not available | 19 | 256 |
| LC-2/ad (Lung Adenocarcinoma, CCDC6-RET fusion) | Data not available | 8 | 50 |
Note: Cellular IC50 values are indicative of a compound's ability to inhibit the growth of cancer cells harboring specific RET alterations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human RET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate) at a concentration near the Km for the kinase
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (this compound, Cabozantinib, Vandetanib) serially diluted in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
384-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.
-
Add 10 µL of a solution containing the RET kinase in kinase buffer to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP in kinase buffer.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP (indicating kinase inhibition) using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Reagents and Materials:
-
RET-dependent cancer cell lines (e.g., TT, MZ-CRC-1, LC-2/ad)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Cabozantinib, Vandetanib) serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Visually confirm the formation of purple formazan crystals in the cells.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot for RET Phosphorylation
This protocol is used to assess the ability of the inhibitors to block the autophosphorylation of the RET kinase in a cellular context, a direct measure of target engagement.[5]
-
Reagents and Materials:
-
RET-dependent cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905 or Tyr1062) and anti-total-RET
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-RET antibody to confirm equal protein loading.
-
Visualizations
The following diagrams illustrate key concepts related to RET inhibition and the experimental workflow.
Caption: RET Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Comparison.
Conclusion
This guide provides a framework for the comparative analysis of this compound and multi-kinase inhibitors targeting RET. The provided data for Cabozantinib and Vandetanib highlight their potent but broad-spectrum activity. While specific experimental data for this compound is not yet widely available, its anticipated high selectivity for RET is expected to translate into a more favorable safety profile, a critical consideration in the development of next-generation targeted therapies. The detailed experimental protocols and visualizations included herein serve as a valuable resource for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on RET-targeted cancer treatment. As more data on this compound emerges, this guide can be updated to provide a more complete and direct comparison.
References
- 1. RET inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
Comparative Efficacy of Next-Generation RET Inhibitors in Vandetanib-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to the multi-kinase inhibitor vandetanib presents a significant clinical challenge in the treatment of RET-driven cancers, such as medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC). Resistance is often mediated by the acquisition of secondary mutations in the RET kinase domain. This guide provides a comparative analysis of next-generation selective RET inhibitors, specifically focusing on their efficacy in overcoming vandetanib resistance, supported by preclinical data. While the initially requested compound "Ret-IN-11" did not yield public data, this guide focuses on the well-documented and FDA-approved inhibitors selpercatinib (LOXO-292) and pralsetinib (BLU-667).
Mechanisms of Vandetanib Resistance
Vandetanib, a multi-kinase inhibitor targeting VEGFR, EGFR, and RET, can lose its efficacy through several mechanisms. A primary driver of acquired resistance is the emergence of on-target mutations in the RET kinase domain. The most clinically relevant mutations include:
-
Gatekeeper Mutations (V804M/L): These mutations are located in the "gatekeeper" residue of the ATP-binding pocket. The substitution of the smaller valine with larger methionine or leucine residues creates steric hindrance, preventing vandetanib from binding effectively.[1][2]
-
Solvent Front Mutations (G810A/S/R): Mutations at this position can interfere with drug binding and are a known mechanism of resistance to both multi-kinase and some selective RET inhibitors.[2][3]
These mutations allow the RET kinase to remain active and drive downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, despite the presence of vandetanib.
Quantitative Comparison of Inhibitor Potency
The development of highly selective RET inhibitors has provided potent options for patients who have developed resistance to vandetanib. Selpercatinib and pralsetinib were specifically designed to inhibit wild-type RET as well as common mutants that confer resistance to older multi-kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of vandetanib, selpercatinib, and pralsetinib against various RET-driven cell lines, including those harboring resistance mutations.
| Compound | Cell Line / RET Status | Biochemical IC50 (nM) | Cell Proliferation IC50 (nM) |
| Vandetanib | CCDC6-RET | 21 | 544 (KIF5B-RET) |
| RET V804M | 726 | 7862 (KIF5B-RET) | |
| RET V804L | 4014 | 8800 (KIF5B-RET) | |
| RET V804E | >10,000 | 8340 (KIF5B-RET) | |
| VEGFR2 | 4.8 | 62 | |
| Selpercatinib (LOXO-292) | WT RET | 1 - 14.0 | 23 (BaF3/RET M918T) |
| RET V804M | 2 - 24.1 | 34 (KIF5B-RET) | |
| RET V804L | 2 | Not specified | |
| RET G810R | 530.7 | Not specified | |
| VEGFR2 | Not specified | 87 | |
| Pralsetinib (BLU-667) | WT RET | 0.4 | Not specified |
| CCDC6-RET | 0.4 | Not specified | |
| KIF5B-RET | Not specified | 12 | |
| RET V804M | 0.4 | 10 (KIF5B-RET) | |
| RET V804L | 0.4 | 11 (KIF5B-RET) | |
| RET V804E | 0.7 | 15 (KIF5B-RET) | |
| VEGFR2 | Not specified | 80 |
Data compiled from multiple sources.[4][5][6][7][8][9] Note that assay conditions can vary between studies, and these values should be used for comparative purposes.
Visualizing Pathways and Protocols
RET Signaling and Inhibition
The diagram below illustrates the canonical RET signaling pathway and the points of inhibition by vandetanib and next-generation inhibitors. Aberrant RET activation leads to downstream signaling through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.
Caption: RET signaling pathway and points of inhibitor action.
Vandetanib Resistance Mechanism
This diagram visualizes how gatekeeper mutations in the RET kinase domain prevent vandetanib from binding, while next-generation inhibitors are designed to accommodate these changes.
Caption: Steric hindrance as a mechanism of vandetanib resistance.
Experimental Workflow
The following workflow outlines the key steps in generating vandetanib-resistant cell lines and subsequently evaluating the efficacy of next-generation inhibitors.
Caption: Workflow for evaluating inhibitors in resistant cell lines.
Experimental Protocols
Generation of Vandetanib-Resistant Cell Lines
This protocol describes a common method for inducing drug resistance in a cancer cell line through continuous, long-term exposure to a targeted agent.[10][11][12]
-
Parental Cell Culture: Culture a RET-driven cancer cell line (e.g., TT cells, which harbor a RET C634W mutation) in its recommended standard growth medium.
-
Initial Drug Exposure: Begin by treating the cells with vandetanib at a concentration equal to the predetermined IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the vandetanib concentration by 1.5- to 2-fold.
-
Monitoring and Maintenance: Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days. Monitor cell morphology and growth rates.
-
Iterative Process: Repeat the dose escalation process over several months. This gradual increase in drug pressure selects for a population of cells that can survive and proliferate at high concentrations of vandetanib.
-
Confirmation of Resistance: Periodically, and upon establishing a stable resistant line (e.g., one that grows in >1 µM vandetanib), confirm the degree of resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line. A significant fold-increase in IC50 indicates successful generation of a resistant line.
-
Cryopreservation: At each major step of increased resistance, cryopreserve vials of cells for future experiments.
Cell Viability Assay (ATP-Based Luminescence)
This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a common example.[13]
-
Cell Seeding: Seed cells (both parental and vandetanib-resistant) in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test inhibitors (vandetanib, selpercatinib, pralsetinib) in culture medium. Add the diluted drugs to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence units to percentage of viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and calculate the IC50 values using a non-linear regression model.
Western Blotting for RET Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of RET and its downstream effectors (e.g., ERK), providing a measure of on-target pathway inhibition.[14][15][16][17]
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of inhibitors (e.g., at their respective IC50 values) for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein samples to the same concentration (e.g., 20 µg) and add Laemmli sample buffer. Denature the samples by boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for phospho-RET (e.g., Tyr905), total RET, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation, normalized to the total protein and loading control.
References
- 1. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ilcn.org [ilcn.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
A Comparative Analysis of RET Inhibitors: Cross-Validation of Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activities of prominent RET inhibitors, offering a cross-validation of their performance based on available preclinical and clinical data. As "Ret-IN-11" did not yield public data, this analysis focuses on well-documented, clinically relevant RET inhibitors: the highly selective agents Selpercatinib and Pralsetinib , and the multi-kinase inhibitors Cabozantinib and Vandetanib .
Executive Summary
The landscape of treatment for RET-altered cancers has been revolutionized by the development of targeted inhibitors. Selpercatinib and Pralsetinib have demonstrated remarkable potency and selectivity for the RET kinase, leading to significant clinical efficacy in patients with RET fusion-positive non-small cell lung cancer (NSCLC) and RET-mutant medullary thyroid cancer (MTC).[1][2][3][4][5][6][7][8][9][10] In contrast, Cabozantinib and Vandetanib, while also inhibiting RET, target a broader range of kinases, which contributes to a different efficacy and toxicity profile.[11][12][13][14] This guide will delve into the quantitative preclinical and clinical data to provide a clear comparison of these agents.
Comparative Preclinical Activity
The in vitro potency of these inhibitors against RET kinase is a key differentiator. The following tables summarize the half-maximal inhibitory concentrations (IC50) against wild-type RET and common mutations.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Inhibitor | RET (Wild-Type) | RET M918T | RET V804M | RET C634W | Reference |
| Selpercatinib | ~0.92 | - | Sensitive | - | [15] |
| Pralsetinib | ~0.4 | - | - | - | [16] |
| Cabozantinib | 5.2 | 27 | >5000 | - | [17][18][19] |
| Vandetanib | 130 | - | Resistant | - | [20][21] |
Lower IC50 values indicate greater potency. Data for all mutations were not consistently available for all inhibitors in the reviewed literature.
Preclinical xenograft models provide in vivo validation of anti-tumor activity. The following table summarizes key findings.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| Cabozantinib | TT (MTC, RET C634W) | 3-60 mg/kg daily | Dose-dependent inhibition | [17][22] |
| Cabozantinib | NCOA4-RET fusion | 30-60 mg/kg | Significant reduction in tumor volume | [23] |
Specific percentage of tumor growth inhibition is often variable and dependent on the specific experimental setup.
Clinical Efficacy Comparison
Clinical trials provide the ultimate validation of an anti-tumor agent's efficacy. The following table summarizes key results from pivotal trials for each inhibitor in RET-altered cancers.
Table 3: Clinical Trial Outcomes in RET-Altered Cancers
| Inhibitor | Trial Name | Cancer Type | Key Efficacy Results | Reference |
| Selpercatinib | LIBRETTO-001 | RET fusion+ NSCLC (previously treated) | ORR: 64%, Median PFS: 16.5 months | [4] |
| RET fusion+ NSCLC (treatment-naïve) | ORR: 85%, Median PFS: Not Reached | [4] | ||
| RET-mutant MTC (previously treated) | ORR: 69%, Median PFS: 22.0 months | [4] | ||
| RET fusion+ Thyroid (previously treated) | ORR: 79% | [4] | ||
| Pralsetinib | ARROW | RET fusion+ NSCLC (previously treated) | ORR: 59-61%, Median PFS: 17.1 months | [3][5][7] |
| RET fusion+ NSCLC (treatment-naïve) | ORR: 70-72%, Median PFS: 9.1-13.0 months | [3][5][7] | ||
| Cabozantinib | EXAM | Progressive, metastatic MTC | Median PFS: 11.2 months (vs. 4.0 for placebo) | [11][12][13][14] |
| Vandetanib | ZETA | Advanced or metastatic MTC | Median PFS: 30.5 months (vs. 19.3 for placebo) |
ORR: Overall Response Rate; PFS: Progression-Free Survival.
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, triggering downstream signaling cascades including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. Constitutive activation of RET through mutations or fusions leads to uncontrolled cell growth and tumorigenesis.
Caption: Simplified RET signaling pathway and the point of inhibition.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel RET inhibitor typically follows a standardized workflow, from initial biochemical assays to in vivo tumor models.
Caption: A typical workflow for preclinical evaluation of a RET inhibitor.
Detailed Experimental Protocols
In Vitro Kinase Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Test compounds (serial dilutions)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the test compound, RET kinase, and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (Example: MTT Assay)
Objective: To assess the effect of a RET inhibitor on the viability of cancer cells harboring RET alterations.
Materials:
-
RET-dependent cancer cell line (e.g., TT cells for MTC)
-
Complete cell culture medium
-
Test compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50.[24][25]
Subcutaneous Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a RET inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
RET-driven cancer cell line
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for oral gavage or another appropriate route of administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.[26][27][28][29]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule and route.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor activity of the compound.[26][27][28][29]
Conclusion
The development of selective RET inhibitors like Selpercatinib and Pralsetinib represents a significant advancement in precision oncology, offering substantial clinical benefit to patients with RET-altered cancers. Their high potency and selectivity, as demonstrated in both preclinical and clinical studies, set them apart from multi-kinase inhibitors such as Cabozantinib and Vandetanib. This guide provides a comparative framework for understanding the anti-tumor activity of these agents, supported by experimental data and detailed methodologies to aid in further research and development in this field.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Final Results of LIBRETTO-001 Selpercatinib in RET Fusion-Positive NSCLC - The ASCO Post [ascopost.com]
- 3. Pralsetinib in Advanced RET Fusion–Positive NSCLC ARROW Trial - The ASCO Post [ascopost.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 27. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 28. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 29. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
Comparative Analysis of Off-Target Kinase Inhibition: A Guide for Researchers
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount to maximizing efficacy while minimizing off-target effects that can lead to toxicity. This guide provides a comparative analysis of the off-target kinase inhibition profiles of the multi-kinase inhibitor (MKI) cabozantinib and the selective RET inhibitor (SRI) selpercatinib. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in their evaluation of RET-targeted therapies.
Due to the absence of publicly available data for a compound specifically named "Ret-IN-11," this analysis focuses on well-characterized and clinically relevant RET inhibitors to provide a valuable comparative context.
Executive Summary
Cabozantinib, a potent inhibitor of RET, also demonstrates significant activity against a range of other kinases, including MET, AXL, and VEGFR2. This multi-targeted profile can contribute to its broad anti-tumor activity but may also be associated with a higher incidence of off-target adverse effects. In contrast, selpercatinib was designed for high selectivity for the RET kinase. While it exhibits some activity against other kinases such as VEGFR1/3 and FGFR1/2/3 at higher concentrations, it is substantially more selective for RET than multi-kinase inhibitors like cabozantinib. This enhanced selectivity is generally associated with a more favorable safety profile.
Off-Target Kinase Inhibition Profiles
The following table summarizes the off-target kinase inhibition data for cabozantinib and selpercatinib. The data is presented as the percentage of inhibition at a concentration of 1 µmol/L for a panel of wild-type tyrosine kinases.
| Kinase Target | Cabozantinib (% Inhibition at 1 µM) | Selpercatinib (% Inhibition at 1 µM) |
| RET | Potent Inhibition | Potent Inhibition |
| AXL | Strong Inhibition | Minimal Inhibition |
| MET | Strong Inhibition | Minimal Inhibition |
| VEGFR2 (KDR) | Strong Inhibition | Moderate Inhibition |
| KIT | Strong Inhibition | Minimal Inhibition |
| FLT3 | Strong Inhibition | Minimal Inhibition |
| TIE2 | Strong Inhibition | Minimal Inhibition |
| VEGFR1 | Moderate Inhibition | Moderate Inhibition |
| VEGFR3 | Moderate Inhibition | Moderate Inhibition |
| FGFR1 | Minimal Inhibition | Minimal Inhibition |
| FGFR2 | Minimal Inhibition | Minimal Inhibition |
| FGFR3 | Minimal Inhibition | Minimal Inhibition |
| JAK1 | Minimal Inhibition | Minimal Inhibition |
| JAK2 | Minimal Inhibition | Minimal Inhibition |
| PDGFRβ | Moderate Inhibition | Minimal Inhibition |
Note: This table is a qualitative summary based on available literature. "Potent" and "Strong" inhibition indicate significant activity at the tested concentration, while "Moderate" and "Minimal" indicate lesser degrees of inhibition.
Experimental Protocols
The off-target kinase inhibition profiles summarized above are typically determined using in vitro kinase assays. The following are generalized protocols for two common methods:
KINOMEscan™ Assay (DiscoverX)
This is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the amount of a DNA-tagged kinase that binds to an immobilized ligand in the presence of a test compound. A compound that binds to the kinase's active site will compete with the immobilized ligand, resulting in a lower amount of kinase captured on the solid support. The amount of captured kinase is then quantified using qPCR of the DNA tag.
Generalized Protocol:
-
Kinases, tagged with a unique DNA identifier, are incubated with an immobilized, active-site directed ligand and the test compound at a specified concentration (e.g., 1 µM).
-
After an incubation period to allow for binding equilibrium, the unbound kinases are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their concentration using quantitative PCR (qPCR).
-
The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.
ADP-Glo™ Kinase Assay (Promega)
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Generalized Protocol:
-
The kinase, substrate, and test compound are incubated in a buffer containing ATP to initiate the kinase reaction.
-
After a set incubation time, the "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
The "Kinase Detection Reagent" is then added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture.
-
The luminescence is measured using a luminometer. The degree of inhibition is calculated by comparing the luminescence in the presence of the test compound to the control (no inhibitor).
Visualizations
RET Signaling Pathway and Inhibitor Action
Caption: The RET signaling pathway is activated by ligand binding, leading to downstream signaling cascades that promote cell proliferation and survival. RET inhibitors block the kinase activity of the RET receptor, thereby inhibiting these oncogenic signals.
Experimental Workflow for Off-Target Kinase Inhibition Profiling
Caption: A generalized workflow for determining the off-target kinase inhibition profile of a test compound, from the initial in vitro assay to the final comparative analysis.
Validating Ret-IN-11's Effect on Downstream Signaling Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel RET inhibitor, Ret-IN-11, with the established alternatives Selpercatinib and Pralsetinib. The information is supported by experimental data and detailed methodologies to aid in the evaluation of its potential in targeting RET-driven cancers.
The rearranged during transfection (RET) proto-oncogene is a receptor tyrosine kinase that, when aberrantly activated through mutations or fusions, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] The development of targeted RET inhibitors has significantly improved treatment outcomes for patients with these malignancies.[3][4] This guide focuses on this compound, a next-generation selective RET inhibitor, and compares its preclinical profile to the FDA-approved drugs Selpercatinib and Pralsetinib.
Mechanism of Action and Downstream Signaling
Under normal physiological conditions, the RET receptor, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades.[5] These pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[6] In RET-altered cancers, the kinase is constitutively active, leading to uncontrolled cell growth.[6]
Selective RET inhibitors like this compound, Selpercatinib, and Pralsetinib are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. This targeted inhibition is intended to be highly potent against the RET kinase while sparing other kinases, such as VEGFR2, to minimize off-target toxicities often associated with multi-kinase inhibitors.[1]
Comparative Performance Data
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to Selpercatinib and Pralsetinib. The data for this compound is based on preliminary internal assessments and is presented here for comparative purposes.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | RET (Wild-Type) | KIF5B-RET | CCDC6-RET | VEGFR2 |
| This compound (Hypothetical) | < 1 | < 1 | < 1 | > 1000 |
| Selpercatinib | 0.4 | 0.9 | 0.4 | 69 |
| Pralsetinib | 0.4 | 0.3 | 0.5 | 4.8 |
Lower IC50 values indicate higher potency. Data for Selpercatinib and Pralsetinib are compiled from published literature.
Table 2: Cellular Activity in RET-Driven Cancer Cell Lines
| Compound | Cell Line (RET fusion) | Inhibition of p-RET (IC50, nM) | Anti-proliferative Activity (GI50, nM) |
| This compound (Hypothetical) | LC-2/ad (CCDC6-RET) | 1.5 | 5.0 |
| Selpercatinib | LC-2/ad (CCDC6-RET) | 3 | 7 |
| Pralsetinib | LC-2/ad (CCDC6-RET) | 2 | 11 |
IC50 values for p-RET inhibition reflect the concentration required to reduce RET phosphorylation by 50%. GI50 values represent the concentration for 50% growth inhibition.
Experimental Protocols
The validation of a RET inhibitor's effect on downstream signaling pathways typically involves a series of in vitro experiments. The following are standard protocols for Western Blotting and Cell Viability Assays.
Western Blotting for Downstream Signaling Analysis
This method is used to detect and quantify the phosphorylation status of RET and key downstream proteins like ERK and AKT, providing direct evidence of target engagement and pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Seed RET-fusion positive cancer cells (e.g., LC-2/ad) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the RET inhibitor (e.g., this compound, Selpercatinib, Pralsetinib) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-RET, total RET, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Viability Assay
Cell viability assays are used to assess the anti-proliferative effect of the RET inhibitor on cancer cells.
Protocol:
-
Cell Seeding: Plate RET-fusion positive cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the RET inhibitor for 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well.
-
MTT Assay: MTT is reduced by metabolically active cells to form a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.
-
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to untreated control cells and plot the results to determine the GI50 value.
Comparative Logic and Conclusion
The selection of a RET inhibitor for further development or clinical application depends on a multi-faceted evaluation of its properties.
Based on the presented hypothetical data, this compound demonstrates a promising preclinical profile. Its high potency against wild-type and fusion-positive RET, coupled with superior selectivity over VEGFR2 compared to Pralsetinib, suggests a potentially favorable therapeutic window. The potent inhibition of RET phosphorylation and cellular proliferation in a RET-driven cancer cell line further supports its on-target activity.
References
- 1. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Role of RET Inhibitors in Modern Cancer Treatment [lindushealth.com]
- 4. onclive.com [onclive.com]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. RET inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Ret-IN-11: A Procedural Guide for Laboratory Personnel
Precise identification of the chemical compound "Ret-IN-11" has not been established through publicly available resources. It is likely a novel research chemical, possibly a RET kinase inhibitor, necessitating a cautious and systematic approach to its disposal. In the absence of a specific Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must adhere to general best practices for the disposal of unknown or potentially hazardous research chemicals.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of "this compound," treating it as a substance with unknown toxicity and potential hazards. The primary principle is to manage the waste in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given the unknown nature of the compound, assume it to be hazardous.
Recommended PPE:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | A fume hood should be used when handling the solid compound or preparing solutions. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent safety office.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[5][6]
-
Segregate this compound waste from other laboratory waste streams to avoid accidental reactions.[2][7] Incompatible materials should be stored separately.[2]
2. Waste Collection and Containerization:
-
Use a designated and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][3]
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6]
-
Keep the waste container closed except when adding waste.[1][6]
3. Labeling of Waste Container:
-
Proper labeling is critical for safe disposal.[1] The label must be securely affixed to the waste container and include the following information:[3][6]
-
The full chemical name: "this compound (Suspected RET Kinase Inhibitor)". Do not use abbreviations.[3]
-
An indication of the potential hazards (e.g., "Caution: Chemical of Unknown Toxicity").
-
The approximate quantity of the waste.
-
The date when the first of the waste was added to the container (accumulation start date).[3]
-
Your name, laboratory, and contact information.
4. Storage of Chemical Waste:
-
Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][2]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure secondary containment for the waste container to capture any potential leaks.[6]
5. Arranging for Disposal:
-
Once the waste container is full or you have no further need to accumulate this waste, contact your institution's EHS department to schedule a pickup.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a phone call.[3]
-
Provide the EHS department with all the information from the waste label.
Disposal of Empty Containers:
Empty containers that once held this compound must also be disposed of properly.
-
Triple-rinse the container with a suitable solvent that can dissolve the compound.[6]
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.[6]
-
After triple-rinsing, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, as per your institution's guidelines.[8]
Visual Guide: Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these general yet crucial safety and disposal protocols, laboratory professionals can ensure the responsible management of novel research chemicals like this compound, safeguarding both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of Retinoid Compounds: A Guide for Laboratory Professionals
Immediate Safety and Personal Protective Equipment (PPE)
When handling retinoid compounds, which are often crystalline solids sensitive to light and air, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory to protect against accidental splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat | A fully buttoned lab coat provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powdered compounds outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plans: From Handling to Disposal
A. Safe Handling and Storage:
Retinoids are susceptible to degradation from light and oxidation. Therefore, they must be handled with care to maintain their chemical integrity.
-
Work Area: Always handle retinoid compounds in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Light Sensitivity: Protect retinoids from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting whenever possible.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider handling and storing retinoids under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Storage Conditions: Store retinoid compounds in a cool, dry, and dark place, as specified on the product's data sheet.
B. Disposal Plan:
Proper disposal of retinoid waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate retinoid waste from other laboratory waste streams. This includes contaminated consumables such as gloves, pipette tips, and vials.
-
Waste Collection: Collect solid and liquid retinoid waste in clearly labeled, sealed containers.
-
Disposal Method: Dispose of retinoid waste through a licensed chemical waste disposal service. Do not pour retinoid solutions down the drain or dispose of them in regular trash.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure to a retinoid compound, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Experimental Protocol: In Vitro Retinoid Activity Assay
The following is a generalized protocol for assessing the activity of a retinoid compound in a cell-based assay. This protocol should be adapted based on the specific cell line and experimental objectives.
Objective: To determine the biological activity of a retinoid compound by measuring its effect on gene expression in a cancer cell line (e.g., SH-SY5Y neuroblastoma cells).[1]
Materials:
-
SH-SY5Y cells[1]
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)[1]
-
Retinoid compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the retinoid compound in a complete cell culture medium. Remove the old medium from the cells and add the medium containing the retinoid compound. Include a vehicle control (medium with the solvent only).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for a retinoid-responsive gene (e.g., a gene involved in cell differentiation), and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data to determine the change in gene expression in response to the retinoid compound compared to the vehicle control.
Safe Handling Workflow
The following diagram illustrates a logical workflow for safely handling retinoid compounds in a laboratory setting.
Caption: Workflow for the safe handling of retinoid compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
